DBPR112
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C32H31N5O3 |
|---|---|
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide |
InChI |
InChI=1S/C32H31N5O3/c1-37(2)18-10-17-27(39)35-25-16-9-15-24(19-25)28-29-31(36-26(20-38)22-11-5-3-6-12-22)33-21-34-32(29)40-30(28)23-13-7-4-8-14-23/h3-17,19,21,26,38H,18,20H2,1-2H3,(H,35,39)(H,33,34,36)/b17-10+/t26-/m1/s1 |
Clave InChI |
NQAMTZUVRFRJCZ-VMMYIZNOSA-N |
SMILES |
CN(C)CC=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES isomérico |
CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)N[C@H](CO)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CN(C)CC=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DBPR112; DBPR-112; DBPR 112; |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Synthesis of DBPR112: A Next-Generation EGFR Inhibitor for Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often driven by activating mutations, is a key oncogenic driver in a significant subset of non-small cell lung cancer (NSCLC) cases.[2][3] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mechanisms, most notably the T790M mutation, has necessitated the development of next-generation inhibitors.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of DBPR112 (also known as Gozanertinib), a potent, orally active, furanopyrimidine-based EGFR inhibitor designed to overcome these challenges.[5][6] this compound has demonstrated significant activity against both wild-type EGFR and clinically relevant mutant forms, including the formidable EGFRL858R/T790M double mutant, and is currently in clinical development.[5][7]
Discovery of this compound: From Lead Compound to Clinical Candidate
The development of this compound began with the identification of a lead compound, furanopyrimidine 2, which featured a (S)-2-phenylglycinol moiety as a key structural element for EGFR inhibition.[5][8] However, this initial compound suffered from high clearance and poor oral bioavailability, limiting its therapeutic potential.[5][8] This led to a focused lead optimization campaign centered on scaffold hopping and the incorporation of various "warhead" groups to enhance potency and pharmacokinetic properties.[8]
This optimization process involved the synthesis and evaluation of approximately 150 compounds, leading to the crucial finding that an N,N-dimethyl functional group on the Michael acceptor and the (S)-chirality of the phenylaminoethanol side chain were essential for potent activity.[7] This systematic structure-activity relationship (SAR) study culminated in the identification of compound 78, designated this compound, as the clinical candidate.[5][9] this compound not only showed potent inhibition of the EGFRL858R/T790M double mutation but also exhibited approximately tenfold greater potency against EGFR and HER2 exon 20 insertion mutations compared to the third-generation inhibitor, osimertinib.[5][9]
The discovery workflow for this compound is outlined in the diagram below:
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
The Furanopyrimidine Scaffold of DBPR112: A Technical Guide to a Potent EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the furanopyrimidine scaffold of DBPR112 (Gozanertinib), a potent and orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated significant activity against both wild-type EGFR and clinically relevant mutant forms, positioning it as a promising candidate in the landscape of targeted cancer therapies. This document details the core chemical structure, mechanism of action, quantitative inhibitory data, and the intricate signaling pathways affected by this compound. Furthermore, it furnishes detailed experimental protocols for key assays and visualizes complex biological processes through diagrams rendered in the DOT language.
The Furanopyrimidine Core: Structure and Synthesis
This compound is a furanopyrimidine-based irreversible EGFR inhibitor. The core scaffold is a crucial element for its binding affinity and inhibitory function.
Chemical Structure: (2E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]-2-butenamide
While a detailed, step-by-step synthesis protocol for the furanopyrimidine core of this compound is proprietary and not fully disclosed in the public domain, the general synthesis of similar 4-amino-5-cyano-pyrimidine derivatives involves the reaction of appropriate arylamidines with bisnitriles.[1][2] The synthesis of related furo[2,3-d]pyrimidine (B11772683) derivatives has also been described, often involving a multi-step process starting from simpler pyrimidine (B1678525) precursors.[3] The development of this compound involved the optimization of a lead compound, furanopyrimidine 2, through scaffold hopping and the introduction of various "warhead" groups to enhance its inhibitory activity and pharmacokinetic profile.[4][5][6]
Mechanism of Action: Targeting the EGFR Signaling Cascade
This compound functions as an irreversible inhibitor of EGFR by covalently binding to the ATP-binding site within the kinase domain of the receptor.[7] This covalent modification effectively blocks the downstream signaling cascades that are critical for tumor cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[7] By inhibiting these pathways, this compound can effectively halt the uncontrolled cell growth characteristic of many cancers.
The binding of this compound to the EGFR active site is stabilized by a combination of covalent bonding, hydrogen bonds, and hydrophobic interactions with surrounding amino acid residues, contributing to its potent inhibitory activity against wild-type EGFR.[8]
Quantitative Data: Inhibitory Profile of this compound
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against EGFR and various cancer cell lines.
| Target | IC50 (nM) | Reference(s) |
| EGFR (Wild-Type) | 15 | [8][9] |
| EGFR (L858R/T790M) | 48 | [8][9] |
| EGFR (Exon 20 ins) | Potent | [4] |
| HER2 (Exon 20 ins) | Potent | [4] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibition of both wild-type and mutant forms of EGFR.
| Cell Line | Cancer Type | CC50 (nM) | Reference(s) |
| HCC827 | Non-Small Cell Lung Cancer | 25 | [9] |
| H1975 | Non-Small Cell Lung Cancer | 620 | [9] |
| A431 | Epidermoid Carcinoma | 1020 | [9] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. The 50% cytotoxic concentration (CC50) values indicate the effectiveness of this compound in inhibiting the growth of various cancer cell lines.
| Xenograft Model | Cancer Type | Dosage | Outcome | Reference(s) |
| HCC827 | Non-Small Cell Lung Cancer | 20-50 mg/kg, oral, 5 days/week for 2 weeks | Significantly reduced tumor growth | [9][10] |
| H1975 | Non-Small Cell Lung Cancer | 50 mg/kg, oral, once daily for 15 days | 34% mean tumor growth inhibition | [9][10] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models. These studies demonstrate the significant anti-tumor activity of this compound in preclinical animal models.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)
This protocol is based on the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Poly(Glu,Tyr) 4:1 as a generic kinase substrate
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[11]
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of diluted this compound or vehicle control (DMSO).
-
Add 2 µL of the EGFR enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for EGFR.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[11]
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (CTG Assay)
The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., HCC827, H1975, A431)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear bottom white plates
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial.
-
Lysis and Signal Generation: Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Western Blot Analysis of EGFR Phosphorylation
This protocol describes the detection of phosphorylated EGFR (p-EGFR) in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., H1975)
-
Serum-free medium
-
This compound stock solution in DMSO
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Serum starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.32-1000 nM) for a specified time (e.g., 16 hours).[9]
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR or loading control signal.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., HCC827)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[12][13]
-
Randomization and Treatment: Randomize the mice into treatment and control groups.
-
Administer this compound orally at the specified dosage and schedule (e.g., 20-50 mg/kg, 5 days/week).[9] The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the treatment for the specified duration (e.g., 2-3 weeks). The study may be terminated when tumors in the control group reach a certain size or if there are signs of toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflow.
EGFR Signaling and Inhibition by this compound
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In Vitro Characterization
Caption: In Vitro Experimental Workflow for this compound.
Crosstalk and Feedback in EGFR Signaling
Caption: Crosstalk and Feedback Loops in EGFR Signaling.
This technical guide provides a comprehensive overview of the furanopyrimidine scaffold of this compound, offering valuable insights for researchers and professionals in the field of drug development. The detailed data, protocols, and pathway visualizations aim to facilitate a deeper understanding of this promising EGFR inhibitor and its potential applications in oncology.
References
- 1. Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional crosstalk between AKT/mTOR and Ras/MAPK pathways in hepatocarcinogenesis: Implications for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
DBPR112: A Potent Inhibitor of EGFR Activating and Resistance Mutations
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations remains a significant clinical challenge. DBPR112, also known as Gozanertinib, is a novel, orally active, furanopyrimidine-based irreversible EGFR inhibitor that has demonstrated potent activity against both wild-type (WT) EGFR and a range of clinically relevant activating and resistance mutations.[2][3] This technical guide provides a comprehensive overview of the preclinical data on this compound's activity against EGFR mutations, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Concepts and Mechanism of Action
This compound functions as an irreversible inhibitor by covalently binding to the ATP-binding site within the kinase domain of EGFR.[2] This covalent modification blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[2][4] A key feature of this compound is its potent inhibitory activity against the L858R/T790M double mutation, which confers resistance to first and second-generation EGFR TKIs.[3] Furthermore, it has shown significant efficacy against EGFR and HER2 exon 20 insertion mutations, a group of mutations for which therapeutic options are limited.[3][5]
Quantitative Data
The following tables summarize the in vitro enzymatic and cellular activities of this compound against various EGFR mutations and in different cancer cell lines.
Table 1: In Vitro Enzymatic Inhibition of this compound Against EGFR Kinases
| Target Enzyme | IC50 (nM) |
| EGFR WT | 15[6] |
| EGFR L858R/T790M | 48[6] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the enzymatic activity of the purified kinase by 50%.
Table 2: In Vitro Cellular Antiproliferative Activity of this compound
| Cell Line | Relevant EGFR Mutation(s) | CC50 (nM) |
| HCC827 | delE746-A750 (Exon 19 deletion) | 25[6] |
| H1975 | L858R / T790M | 620[6] |
| A431 | Wild-Type (overexpressed) | 1020[6] |
CC50 (Half-maximal cytotoxic concentration) values represent the concentration of this compound required to inhibit the proliferation of the cancer cell lines by 50%.
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| HCC827 | 20-50 mg/kg, p.o., 5 days/week for 2 weeks | Significant tumor growth reduction[6] |
| H1975 | 50 mg/kg, p.o., once daily for 15 days | 34[6] |
p.o. = per os (by mouth)
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
EGFR Kinase Inhibition Assay (Luminescent)
This assay determines the in vitro inhibitory activity of a compound against purified EGFR kinase by measuring the amount of ADP produced in the kinase reaction.
-
Materials:
-
Purified recombinant EGFR enzyme (WT and mutants)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
This compound (test inhibitor)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or control (DMSO for 100% activity, no enzyme for background).
-
Add the kinase reaction master mix containing the peptide substrate and ATP to each well.
-
Initiate the reaction by adding the diluted EGFR enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the appropriate reagent from the assay kit.
-
Incubate at room temperature for 40 minutes.
-
Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTS-based)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HCC827, H1975, A431)
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
-
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated EGFR, in cell lysates.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture the cells and treat them with various concentrations of this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Xenograft Tumor Model
This in vivo model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., HCC827 or H1975) into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally according to the specified dosing regimen.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition for the treated groups compared to the control group.
-
Visualizations
The following diagrams illustrate the EGFR signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Pharmacokinetic Properties of DBPR112 in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of DBPR112, a furanopyrimidine-based epidermal growth factor receptor (EGFR) inhibitor, in rats. The data and protocols summarized herein are essential for the preclinical assessment and continued development of this clinical candidate for non-small cell lung cancer.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound has been evaluated in male Sprague-Dawley rats following both intravenous (IV) and oral (PO) administration.[1][2] A summary of the key pharmacokinetic parameters is presented in Table 1.
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration |
| Half-life (t½) | 2.3 hours[3] | 3.4 hours[3] |
| Clearance (CL) | 55.6 mL/min/kg[3] | Not Reported |
| Volume of Distribution (Vss) | 8.6 L/kg[3] | Not Reported |
| Maximum Concentration (Cmax) | Not Applicable | 508 ng/mL[3] |
| Area Under the Curve (AUC) | Not Reported | 2978 ng/mL·h[3] |
| Oral Bioavailability (F) | Not Applicable | 41.5%[4] |
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic evaluation of this compound in rats.
Animal Model
-
Species: Rat
-
Weight: 300–400 g[2]
-
Source: BioLASCO Taiwan Co., Ltd.[2]
-
Housing and Care: All animal studies were conducted in accordance with institutional animal care and committee-approved procedures.
Dosing and Administration
Intravenous Administration:
-
Dose: 5 mg/kg[3]
-
Formulation: While the specific vehicle for the pharmacokinetic study is not detailed in the available literature, a typical formulation for intravenous administration of similar compounds involves dissolution in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline.
-
Route: Intravenous bolus injection.
Oral Administration:
-
Dose: The exact oral dose used to determine the Cmax, AUC, and bioavailability is not specified in the primary literature. However, in efficacy studies, oral doses of 20-50 mg/kg were used.[3]
-
Formulation: For in vivo efficacy studies, this compound was formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is plausible that a similar vehicle was used for the pharmacokinetic studies.
-
Route: Oral gavage.
Sample Collection and Analysis
Blood Sampling:
-
Blood samples were collected at various time points following drug administration to characterize the plasma concentration-time profile. The exact time points for blood collection are not detailed in the available literature.
Bioanalytical Method:
-
The concentration of this compound in rat plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] While the specific parameters for the this compound assay are not provided, a representative LC-MS/MS method for a similar small molecule in rat plasma would typically involve the following steps:
-
Sample Preparation: Protein precipitation from plasma samples using an organic solvent (e.g., acetonitrile) containing an internal standard.
-
Chromatographic Separation: Separation of the analyte from endogenous plasma components on a reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometric Detection: Quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
Visualizations
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates the general workflow for conducting in vivo pharmacokinetic studies of a test compound like this compound in a rat model.
References
Unveiling the Mechanism: A Technical Guide to PI3K-AKT-mTOR Pathway Inhibition by DBPR112
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the inhibitory action of DBPR112 (Gozanertinib) on the critical PI3K-AKT-mTOR signaling pathway, a cornerstone of cancer cell proliferation and survival. This compound, a potent and orally active furanopyrimidine-based inhibitor of the Epidermal Growth Factor Receptor (EGFR), exerts its influence on this downstream pathway as a direct consequence of its primary mechanism of action. This document provides a comprehensive overview of the underlying science, quantitative data, detailed experimental protocols, and visual representations of the involved biological and experimental workflows.
Core Mechanism of Action: EGFR Inhibition as the Catalyst
This compound is a covalent, irreversible inhibitor of EGFR, targeting the ATP-binding site within the kinase domain. By blocking EGFR autophosphorylation, this compound effectively halts the initiation of multiple downstream signaling cascades pivotal for tumor progression. One of the most significant of these is the PI3K-AKT-mTOR pathway. Upon EGFR inhibition, the recruitment and activation of phosphatidylinositol 3-kinase (PI3K) are prevented, leading to a cascade of inhibitory effects on AKT and the mammalian target of rapamycin (B549165) (mTOR), ultimately culminating in reduced cell proliferation and survival. This compound has demonstrated potent activity against both wild-type EGFR and clinically relevant mutant forms, including those conferring resistance to earlier generations of EGFR inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and antiproliferative activities of this compound against its primary target, EGFR, and various cancer cell lines. This data provides a quantitative basis for understanding the compound's potency.
| Target Enzyme | IC₅₀ (nM) |
| EGFRʷᵗ | 15 |
| EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ | 48 |
| Cell Line | Cancer Type | EGFR Status | CC₅₀ (nM) |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 25 |
| H1975 | Non-Small Cell Lung Cancer | L858R/T790M | 620 |
| A431 | Epidermoid Carcinoma | Wild-Type (Overexpressed) | 1020 |
Visualizing the Molecular Cascade and Experimental Processes
To elucidate the complex interactions and experimental designs, the following diagrams have been generated using the Graphviz DOT language, adhering to strict color contrast and formatting guidelines for clarity and accessibility.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its effects on the PI3K-AKT-mTOR pathway.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic and anti-proliferative effects of this compound.
-
Cell Seeding: Plate cancer cells (e.g., H1975, HCC827) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value.
Western Blot Analysis for Protein Phosphorylation
This technique is used to quantify the levels of phosphorylated proteins in the PI3K-AKT-mTOR pathway following this compound treatment.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR (Ser2448), anti-mTOR, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated proteins normalized to total protein and the loading control.
In Vitro EGFR Kinase Assay
This assay directly measures the inhibitory effect of this compound on EGFR kinase activity.
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and kinase buffer.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ H1975 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at various doses (e.g., 25-100 mg/kg) daily or on a specified schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., Western blot for pharmacodynamic markers).
-
Efficacy Calculation: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This compound demonstrates potent inhibition of EGFR, which translates to the downstream suppression of the PI3K-AKT-mTOR signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of this compound and similar compounds on this critical cancer-related pathway. The provided quantitative data and visual aids serve to enhance the understanding of this compound's mechanism of action, positioning it as a significant compound in the landscape of targeted cancer therapies.
The Covalent Inhibition of EGFR by DBPR112: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for understanding the covalent inhibition of the Epidermal Growth Factor Receptor (EGFR) by DBPR112, also known as Gozanertinib. This document details the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols relevant to the characterization of this potent inhibitor.
Core Concepts and Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1]
This compound is a furanopyrimidine-based, orally active, irreversible EGFR inhibitor.[2][3] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[2][4] This irreversible binding effectively blocks the ATP binding pocket, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways.[3][5] The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, both of which are critical for tumor cell growth and survival.[1]
A significant advantage of this compound is its potent activity against not only wild-type EGFR (EGFRWT) but also clinically relevant mutant forms, including the L858R/T790M double mutation that confers resistance to earlier generations of EGFR inhibitors.[2][6] Furthermore, it has demonstrated significant activity against EGFR and HER2 exon 20 insertion mutations.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound, showcasing its enzymatic inhibition, cellular activity, and in vivo efficacy.
Table 1: Enzymatic Inhibition of EGFR by this compound
| Target | IC50 (nM) |
| EGFRWT | 15[2][3] |
| EGFRL858R/T790M | 48[2][3][8] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cellular Activity of this compound
| Cell Line | EGFR Status | CC50 (nM) |
| HCC827 | Exon 19 deletion | 25[2][3] |
| H1975 | L858R/T790M | 620[2][3] |
| A431 | Wild-Type (overexpressed) | 1020[2][3] |
CC50: The half maximal cytotoxic concentration, representing the concentration of a drug that is required to reduce cell viability by 50%.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition |
| HCC827 | 20-50 mg/kg, p.o., 5 days/week for 2 weeks | Significant tumor growth reduction[2][3] |
| H1975 | 50 mg/kg, p.o., once daily for 15 days | 34% mean tumor growth inhibition[2][3] |
p.o.: per os (by mouth)
Table 4: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration |
| T1/2 | 2.3 hours | 5 mg/kg, IV[3] |
| CL | 55.6 mL/min•kg | 5 mg/kg, IV[3] |
| Vss | 8.6 L/kg | 5 mg/kg, IV[3] |
T1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; IV: Intravenous.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are representative and may require optimization for specific experimental conditions.
In Vitro EGFR Kinase Inhibition Assay
This assay determines the concentration of this compound required to inhibit the enzymatic activity of EGFR by 50% (IC50).
Materials:
-
Recombinant human EGFR (wild-type and mutant forms)
-
This compound
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the poly(Glu, Tyr) substrate and ATP in kinase assay buffer.
-
Add 10 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of diluted EGFR enzyme to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCC827, H1975, A431)
-
This compound
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound (typically ranging from 0.01 to 10,000 nM) for 72 hours. Include a DMSO-treated control group.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the CC50 value.
Western Blot Analysis of EGFR Phosphorylation
This method is used to assess the inhibitory effect of this compound on EGFR autophosphorylation and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
Procedure:
-
Seed cells and grow until they reach 70-80% confluency.
-
Starve the cells in serum-free medium for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell lines (e.g., HCC827, H1975)
-
Matrigel
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells) mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of approximately 100-200 mm3, randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 50 mg/kg, once daily). The control group receives the vehicle.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition for the treatment groups compared to the control group.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: EGFR Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for the Characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
DBPR112 (Gozanertinib): A Technical Guide for Researchers on a Novel EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DBPR112, also known as Gozanertinib, a potent and orally active furanopyrimidine-based irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated significant activity against wild-type EGFR, clinically relevant mutant forms such as the gatekeeper T790M mutation, and exon 20 insertion mutations, positioning it as a promising candidate in the landscape of targeted cancer therapies. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts and Mechanism of Action
This compound is a third-generation EGFR tyrosine kinase inhibitor (TKI). It functions as an irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the receptor, leading to the blockade of downstream signaling pathways crucial for tumor cell proliferation and survival.[1]
The primary signaling cascades inhibited by this compound are the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and growth.[1] By inhibiting these pathways, this compound effectively suppresses the uncontrolled cell division and survival characteristic of many cancers driven by EGFR mutations.
Quantitative Data
The following tables summarize the key in vitro and in vivo efficacy, as well as the pharmacokinetic profile of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Parameter | Value | Reference |
| EGFRWT | IC50 | 15 nM | [2] |
| EGFRL858R/T790M | IC50 | 48 nM | [2] |
| HCC827 (EGFR exon 19 del) | CC50 | 25 nM | [2] |
| H1975 (EGFRL858R/T790M) | CC50 | 620 nM | [2] |
| A431 (EGFRWT overexpressing) | CC50 | 1.02 µM | [2] |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| HCC827 | 20-50 mg/kg, p.o., 5 days/week for 2 weeks | Significant tumor growth reduction | [2] |
| H1975 | 50 mg/kg, p.o., once daily for 15 days | 34% mean tumor growth inhibition | [2] |
p.o.: per os (by mouth)
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Route | Dose (mg/kg) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) | Reference |
| IV | 5 | 2.3 | 55.6 | 8.6 | - | - | - | [3][4] |
| PO | 20 | - | - | - | - | - | 41.5 | [3][4] |
IV: Intravenous; PO: Per os; T1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; Cmax: Maximum concentration; AUC: Area under the curve; F: Bioavailability.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of EGFR inhibitors like this compound. These are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.
Kinase Inhibition Assay (IC50 Determination)
-
Reagents and Materials : Recombinant human EGFR (wild-type and mutant forms), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), this compound stock solution in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure :
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
The amount of ADP produced is proportional to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (CC50 Determination)
-
Reagents and Materials : Human cancer cell lines (e.g., HCC827, H1975, A431), complete cell culture medium, this compound stock solution in DMSO, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Procedure :
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Replace the medium in the cell plate with the medium containing the diluted this compound.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the CC50 value.
-
Western Blotting for Phospho-EGFR
-
Reagents and Materials : Human cancer cell lines, cell lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (against phospho-EGFR, total EGFR, and a loading control like β-actin), and a horseradish peroxidase (HRP)-conjugated secondary antibody, and an enhanced chemiluminescence (ECL) detection reagent.
-
Procedure :
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated EGFR.
-
In Vivo Xenograft Tumor Model
-
Animals and Cell Lines : Immunocompromised mice (e.g., nude or SCID mice) and human cancer cell lines (e.g., HCC827, H1975).
-
Procedure :
-
Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the formulation of this compound for oral administration (e.g., in a vehicle like 0.5% methylcellulose).
-
Administer this compound or the vehicle to the respective groups according to the dosing schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the treatment.
-
Mandatory Visualizations
EGFR Signaling Pathway Inhibition by this compound
Caption: EGFR signaling pathways and the inhibitory action of this compound.
General Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study of this compound.
References
An In-depth Technical Guide to the Early-Stage Research Applications of Gozanertinib
This technical guide provides a comprehensive overview of the early-stage research and preclinical applications of Gozanertinib (also known as DBPR112 or ABT-101). Gozanertinib is an orally bioavailable, furanopyrimidine-based dual kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It has shown potent activity against wild-type EGFR as well as clinically significant mutations, including the L858R/T790M double mutant and HER2 exon 20 insertions, positioning it as a promising therapeutic candidate for advanced non-small cell lung cancer (NSCLC) and other solid tumors driven by these alterations.[1][2]
This document details Gozanertinib's mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and explores potential resistance mechanisms, making it an essential resource for researchers, scientists, and professionals in drug development.
Mechanism of Action
Gozanertinib functions as a potent inhibitor of the tyrosine kinase activity of both EGFR and HER2.[2] The ErbB family of receptor tyrosine kinases, which includes EGFR and HER2, are critical regulators of cellular functions such as proliferation and survival.[1] In many cancers, genetic alterations like mutations or insertions lead to the constitutive activation of these receptors and their downstream signaling pathways.[1]
Gozanertinib competitively binds to the ATP-binding site within the kinase domain of EGFR and HER2.[3] This occupation prevents the phosphorylation and activation of the receptors, thereby inhibiting downstream signaling cascades.[1][3] The result is the induction of cell death (apoptosis) and the inhibition of tumor growth in cancer cells that are dependent on EGFR/HER2 signaling.[1]
Caption: Gozanertinib inhibits EGFR/HER2 signaling by blocking the ATP-binding site.
Preclinical Efficacy: Quantitative Data Summary
Early-stage research has quantified the potency and efficacy of Gozanertinib both in vitro and in vivo. The data below are compiled from key preclinical studies.
Table 1: In Vitro Potency of Gozanertinib
This table summarizes the half-maximal inhibitory concentration (IC50) against specific EGFR mutations and the half-maximal cytotoxic concentration (CC50) in various cancer cell lines.
| Target / Cell Line | Mutation Status | Potency Metric | Value | Reference |
| EGFRWT | Wild-Type | IC50 | 15 nM | [3] |
| EGFRL858R/T790M | Double Mutant | IC50 | 48 nM | [3] |
| HCC827 | EGFR Exon 19 Del | CC50 | 25 nM | [3] |
| H1975 | EGFRL858R/T790M | CC50 | 620 nM | [3] |
| A431 | EGFRWT Overexpression | CC50 | 1.02 µM | [3] |
Table 2: In Vivo Efficacy of Gozanertinib in Xenograft Models
This table details the antitumor effects of Gozanertinib in murine models bearing human tumor xenografts.
| Tumor Model | Dosing & Schedule | Outcome | Reference |
| HCC827 Xenograft | 20-50 mg/kg, oral, 5 days/week for 2 weeks | Significant reduction in tumor growth | [3] |
| H1975 Xenograft | 50 mg/kg, oral, once daily for 15 days | 34% mean tumor growth inhibition | [3] |
Table 3: Pharmacokinetic Profile of Gozanertinib
This table presents key pharmacokinetic parameters of Gozanertinib determined in preclinical models.
| Parameter | Administration | Dose | Value | Reference |
| Half-life (T1/2) | Intravenous (IV) | 5 mg/kg | 2.3 hours | [3] |
| Clearance (CL) | Intravenous (IV) | 5 mg/kg | 55.6 mL/min | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are standardized protocols for key experiments used to evaluate Gozanertinib.
Protocol: Western Blot for Phospho-EGFR Inhibition
This protocol is used to assess Gozanertinib's ability to inhibit EGFR phosphorylation in a dose-dependent manner.
-
Cell Culture and Treatment: Plate H1975 cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free media for 12-24 hours. Treat cells with varying concentrations of Gozanertinib (e.g., 0.32 to 1000 nM) for a specified duration, such as 16 hours.[3]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize p-EGFR levels to total EGFR to determine the dose-dependent inhibitory effect.
Protocol: Cell Viability Assay
This protocol measures the cytotoxic effect of Gozanertinib on cancer cell lines to determine CC50 values.
-
Cell Seeding: Seed cancer cells (e.g., HCC827, H1975, A431) into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Gozanertinib for 72-96 hours.
-
Viability Measurement: Assess cell viability using a commercial assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to vehicle-treated control wells and plot the percentage of viability against the logarithm of drug concentration. Calculate the CC50 value using non-linear regression analysis.
Protocol: Murine Xenograft Model for Antitumor Efficacy
This protocol evaluates the in vivo antitumor activity of Gozanertinib.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 106 H1975 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Gozanertinib orally at the specified dose and schedule (e.g., 50 mg/kg, daily) for the duration of the study.[3] The control group receives a vehicle solution.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) percentage to determine treatment efficacy.
Caption: A typical workflow for the preclinical evaluation of a targeted therapy like Gozanertinib.
Potential Mechanisms of Resistance and Future Directions
Acquired resistance is a significant challenge for all targeted therapies, including tyrosine kinase inhibitors (TKIs). While specific resistance mechanisms to Gozanertinib are still under investigation, common patterns of TKI resistance can be anticipated.
-
On-Target Resistance: This typically involves the development of secondary mutations in the target kinase domain (e.g., EGFR or HER2) that prevent the drug from binding effectively.[4] Gatekeeper mutations, which sterically hinder drug binding, are a common example.[4][5]
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass the inhibited EGFR/HER2 pathway.[4][5] Activation of other receptor tyrosine kinases (like MET or FGFR) or mutations in downstream signaling molecules (like KRAS) can confer resistance.[5][6]
Future research should focus on identifying the specific mutations and pathways that lead to Gozanertinib resistance. This knowledge will be critical for developing next-generation inhibitors and rational combination therapies to overcome or prevent the emergence of resistance.
Caption: Logical flow from initial treatment response to acquired resistance and subsequent strategies.
Conclusion
The early-stage research on Gozanertinib establishes it as a potent dual inhibitor of EGFR and HER2 with significant antitumor activity in preclinical models of NSCLC. Its efficacy against wild-type, L858R/T790M-mutant EGFR, and HER2 exon 20 insertion-driven cancers highlights its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further investigation into its clinical utility, potential resistance mechanisms, and the development of effective combination strategies to improve patient outcomes.
References
- 1. Facebook [cancer.gov]
- 2. gozanertinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Drug Resistance Mechanisms and Treatment Options in Gastrointestinal Stromal Tumors: Summary and Update - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Experimental Use of DBPR112 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR112, also known as Gozanertinib, is a potent, orally active, furanopyrimidine-based irreversible inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3] It demonstrates significant activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, including the T790M resistance mutation and exon 20 insertions.[4][5][6] this compound covalently binds to the ATP-binding site within the kinase domain of EGFR, leading to the inhibition of its downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1] This inhibition ultimately results in decreased tumor cell proliferation and growth.[1][2] These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Quantitative Data Summary
The following tables summarize the reported in vitro inhibitory activity of this compound against various EGFR genotypes and cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| EGFRWT | 15[2][3] |
| EGFRL858R/T790M | 48[2][3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | EGFR Mutation Status | CC₅₀ (nM) |
| HCC827 | EGFR exon 19 deletion | 25[2][3] |
| H1975 | EGFRL858R/T790M | 620[2][3] |
| A431 | EGFRWT (overexpression) | 1020[2][3] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines. The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCC827, H1975, A431)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom, white-walled plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multimode plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 96 hours at 37°C in a 5% CO₂ incubator.[2]
-
-
MTS Assay and Data Acquisition:
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated cells (representing 100% viability).
-
Plot the normalized viability versus the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the CC₅₀ value.
-
Western Blot Analysis for EGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on EGFR autophosphorylation.
Materials:
-
Cancer cell lines with relevant EGFR mutations (e.g., H1975)
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal EGFR phosphorylation.
-
Treat cells with varying concentrations of this compound (e.g., 0.32-1000 nM) for 16 hours.[2] Include a vehicle control.
-
Optionally, stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes before lysis to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Place plates on ice, aspirate the medium, and wash with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
To detect total EGFR and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Apoptosis Assay (Annexin V Staining)
This protocol uses Annexin V and a viability dye (e.g., Propidium Iodide) to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 1x, 5x, 10x CC₅₀) for a specified time (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-only, and PI-only controls for compensation and gating.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Experimental System Design and Modelling of EGFR Extracellular Domain and Its Mutant Binding to Antibody Interacting Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for DBPR112 Kinase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR112, also known as Gozanertinib, is a potent, orally active, irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase.[1] As a furanopyrimidine-based compound, this compound covalently binds to the ATP-binding site within the kinase domain of EGFR.[1][2][3] This action effectively blocks downstream signaling pathways crucial for cell growth and proliferation, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1] Notably, this compound has demonstrated significant activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, such as the L858R/T790M double mutation, which is associated with resistance to earlier generations of EGFR inhibitors.[1][2][4][5] It also shows potent inhibitory effects on EGFR and HER2 exon 20 insertion mutations.[1][4][5]
These characteristics make this compound a subject of significant interest in cancer research, particularly for non-small cell lung cancer (NSCLC).[4][6] Accurate and reproducible methods for assessing its kinase inhibitory activity are therefore essential for both basic research and clinical development. This document provides detailed protocols for performing a this compound kinase inhibition assay, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Principle of the Kinase Inhibition Assay
The primary method described here is a luminescence-based in vitro kinase assay. This assay quantifies the amount of ATP remaining in a solution following a kinase reaction. The kinase (in this case, EGFR) consumes ATP to phosphorylate a substrate. In the presence of an inhibitor like this compound, the kinase activity is reduced, leading to less ATP consumption and a higher remaining ATP concentration. A reagent is then added that converts the remaining ATP into a luminescent signal. Therefore, a stronger luminescent signal corresponds to greater inhibition of the kinase.[7][8]
Quantitative Data Summary
The inhibitory activity of this compound against EGFR is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Target Kinase | IC50 (nM) | Cell Line | CC50 (nM) |
| EGFRWT | 15[2][3][9] | A431 (EGFRWT overexpressing) | 1020[3][9] |
| EGFRL858R/T790M | 48[2][3][9] | H1975 (EGFRL858R/T790M mutant) | 620[3][9] |
| HCC827 | HCC827 | 25[2][3] |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. CC50 (half-maximal cytotoxic concentration) values represent the concentration of a substance that is cytotoxic to 50% of the cells in a culture.
Experimental Protocols
Biochemical EGFR Kinase Inhibition Assay (Luminescent)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against purified EGFR kinase using a luminescent assay format, such as the ADP-Glo™ Kinase Assay.[1]
Materials:
-
Purified recombinant EGFR enzyme (wild-type or mutant)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
This compound (test inhibitor)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (or similar ATP detection kit)
-
384-well or 96-well solid white assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in DMSO to create a range of concentrations.
-
Further dilute the compound in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept at or below 1% to avoid solvent effects.
-
-
Enzyme and Substrate Preparation:
-
Dilute the purified EGFR enzyme and the poly(Glu,Tyr) substrate to their final desired concentrations in Kinase Assay Buffer. The optimal concentrations should be determined empirically.
-
-
Reaction Setup (384-well plate format):
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2 µL of the diluted EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a pre-mixed solution containing the substrate and ATP. The final ATP concentration should ideally be at or near the Km value for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. This allows the kinase reaction to proceed.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP and provides the necessary components for luminescence.
-
Incubate for an additional 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Kinase Inhibition Assay
Caption: Experimental workflow for the this compound kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | EGFR | TargetMol [targetmol.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
DBPR112 In Vivo Xenograft Model Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR112, also known as Gozanertinib, is a potent, orally active, irreversible inhibitor of the epidermal growth factor receptor (EGFR).[1][2] It is a furanopyrimidine-based compound that demonstrates significant antitumor efficacy by targeting both wild-type (WT) and mutant forms of EGFR.[2][3] Of particular note is its activity against the L858R/T790M double mutation, which confers resistance to earlier generations of EGFR inhibitors, as well as EGFR and HER2 exon 20 insertion mutations.[1][4] this compound covalently binds to the ATP-binding site within the kinase domain of EGFR, leading to the inhibition of downstream signaling pathways critical for tumor cell proliferation and survival, namely the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1]
These application notes provide a comprehensive guide for establishing and utilizing in vivo xenograft models to evaluate the efficacy of this compound. Detailed protocols for xenograft studies using the non-small cell lung cancer (NSCLC) cell lines HCC827 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M mutations) are provided.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro inhibitory activity and preclinical pharmacokinetic parameters.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Parameter | Value |
| EGFR WT | IC50 | 15 nM[2][3] |
| EGFR L858R/T790M | IC50 | 48 nM[2][3] |
| HCC827 (NSCLC) | CC50 | 25 nM[3][5] |
| H1975 (NSCLC) | CC50 | 620 nM[3][5] |
| A431 (Epidermoid Carcinoma) | CC50 | 1.02 µM[3][5] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats (5 mg/kg, IV)
| Parameter | Value |
| Half-life (T1/2) | 2.3 hours[5] |
| Clearance (CL) | 55.6 mL/min·kg[5] |
| Volume of Distribution (Vss) | 8.6 L/kg[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a typical experimental workflow for an in vivo xenograft study.
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for a this compound in vivo xenograft study.
Experimental Protocols
The following are detailed protocols for conducting in vivo xenograft studies with this compound using HCC827 and H1975 human non-small cell lung cancer cell lines.
Protocol 1: HCC827 Xenograft Model
1. Cell Culture
-
Cell Line: HCC827 (human NSCLC, EGFR exon 19 deletion).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
2. Animal Model
-
Species: Athymic nude mice (e.g., NU/NU, BALB/c nude), female, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Implantation
-
Cell Preparation:
-
Harvest HCC827 cells during the exponential growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
4. Tumor Growth Monitoring and Randomization
-
Monitoring:
-
Monitor tumor growth every 2-3 days using a digital caliper.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
-
Randomization:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
5. This compound Formulation and Administration
-
Formulation Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Preparation: Prepare the formulation fresh daily.
-
Dosing: 20-50 mg/kg, administered orally (p.o.) via gavage.[5]
-
Dosing Schedule: Once daily, 5 days per week for 2 consecutive weeks.[5]
6. Efficacy Evaluation and Endpoint
-
Measurements: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after the final dose.
-
Analysis:
-
Euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI).
-
Protocol 2: H1975 Xenograft Model
1. Cell Culture
-
Cell Line: NCI-H1975 (human NSCLC, EGFR L858R/T790M mutations).
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cells in exponential growth.
2. Animal Model
-
Species: Athymic nude mice (e.g., NU/NU, BALB/c nude), female, 6-8 weeks old.
-
Acclimatization: Minimum one-week acclimatization period.
3. Tumor Implantation
-
Cell Preparation:
-
Harvest H1975 cells and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel. The cell concentration should be adjusted to deliver 1 x 10^7 cells per injection volume.
-
-
Implantation:
-
Under anesthesia, subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
4. Tumor Growth Monitoring and Randomization
-
Monitoring:
-
Measure tumor dimensions every 2-3 days.
-
Calculate tumor volume: Volume = (length × width²) / 2.
-
-
Randomization:
-
Group the animals when the mean tumor volume is between 100-150 mm³.
-
5. This compound Formulation and Administration
-
Formulation Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Preparation: Prepare the dosing solution fresh daily.
-
Dosing: 50 mg/kg, administered orally (p.o.) via gavage.[5]
-
Dosing Schedule: Once daily for 15 consecutive days.[5]
6. Efficacy Evaluation and Endpoint
-
Measurements: Record tumor volumes and body weights regularly.
-
Endpoint: Terminate the study based on tumor burden in the control group or at the end of the treatment period.
-
Analysis:
-
At necropsy, excise and weigh the tumors.
-
A significant antitumor effect was previously observed with a mean tumor growth inhibition of 34% in this model.[5]
-
Optional: Collect tumor tissue for pharmacodynamic biomarker analysis (e.g., Western blot for phosphorylated EGFR).
-
References
Application Notes and Protocols for DBPR112 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of DBPR112, a potent and irreversible epidermal growth factor receptor (EGFR) inhibitor, in mouse models of cancer. The information compiled herein, including dosage, experimental protocols, and mechanism of action, is intended to guide researchers in designing and executing preclinical studies.
Introduction
This compound is a furanopyrimidine-based small molecule inhibitor that targets both wild-type and mutant forms of EGFR, including the clinically relevant L858R/T790M double mutation.[1][2] By covalently binding to the ATP-binding site of the EGFR kinase domain, this compound effectively blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[1][3] Preclinical studies in mouse xenograft models have demonstrated significant anti-tumor efficacy of this compound.[1][4]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Cell Line | Mouse Strain | Dosage and Administration | Treatment Schedule | Outcome | Reference |
| HCC827 (NSCLC) | Athymic Nude | 20-50 mg/kg, oral gavage | 5 days/week for 2 consecutive weeks | Significant reduction in tumor growth | [1][4] |
| H1975 (NSCLC) | Athymic Nude | 50 mg/kg, oral gavage | Once daily for 15 days | 34% mean tumor growth inhibition | [1][4] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: In Vitro Potency of this compound
| Target/Cell Line | IC₅₀ / CC₅₀ | Description | Reference |
| EGFRʷᵗ | 15 nM | Wild-type Epidermal Growth Factor Receptor | [1] |
| EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ | 48 nM | L858R/T790M mutant Epidermal Growth Factor Receptor | [1] |
| HCC827 cells | 25 nM | Human non-small cell lung cancer cell line | [1] |
| H1975 cells | 620 nM | Human non-small cell lung cancer cell line | [1] |
| A431 cells | 1.02 µM | Human epidermoid carcinoma cell line | [1] |
Experimental Protocols
Protocol 1: General Mouse Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Preparation:
- Culture human cancer cells (e.g., HCC827, H1975) in appropriate media and conditions.
- Harvest cells during the exponential growth phase.
- Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
2. Animal Handling and Tumor Implantation:
- Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
- Acclimatize animals for at least one week before the experiment.
- Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
- Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width²)/2.
- When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.
4. This compound Formulation and Administration:
- Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water).
- Administer this compound by oral gavage at the desired dose (e.g., 20-50 mg/kg).
- The control group should receive the vehicle only.
5. Treatment and Monitoring:
- Follow the specified treatment schedule (e.g., daily for 15 days or 5 days/week for 2 weeks).
- Monitor animal body weight and general health throughout the study.
- Continue to measure tumor volume regularly.
6. Study Endpoint and Data Analysis:
- The study may be terminated when tumors in the control group reach a predetermined size or at a specific time point.
- Euthanize mice and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment and control groups.
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a mouse xenograft efficacy study.
References
Application Notes and Protocols for the Oral Administration of DBPR112 in Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR112, also known as Gozanertinib, is a potent, orally active, furanopyrimidine-based irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It has demonstrated significant antitumor efficacy in preclinical models, targeting both wild-type and mutant forms of EGFR, including those with L858R/T790M double mutations and exon 20 insertions.[1][2][5] The successful oral administration of this compound in animal studies is crucial for its preclinical development and evaluation. This document provides detailed application notes and protocols for the preparation of this compound for oral administration in research animals, addressing its physicochemical properties and offering strategies for effective formulation.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. Notably, while the solubility in organic solvents like DMSO is high, its aqueous solubility is not explicitly reported in the available literature. This is a critical parameter for developing an oral formulation.[6][7][8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 533.62 g/mol | [3][10] |
| Molecular Formula | C₃₂H₃₁N₅O₃ | [10] |
| Appearance | Powder | [3] |
| Solubility in DMSO | 225 mg/mL (421.6 mM)[3], 250 mg/mL (468.50 mM)[10] | [3][10] |
| In Vivo Activity | Orally active[2][3][10] | [2][3][10] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the aqueous solubility of this compound to inform the selection of an appropriate oral formulation strategy.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Distilled water
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC system with a suitable column and detector
Methodology:
-
Prepare a series of saturated solutions by adding an excess of this compound powder to separate vials containing PBS (pH 7.4) and distilled water.
-
Equilibrate the solutions by rotating them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC method.
-
The determined concentration represents the aqueous solubility of this compound at the tested conditions.
Protocol 2: Preparation of a Suspension Formulation (for Poorly Soluble Compounds)
Objective: To prepare a uniform and stable suspension of this compound for oral gavage in animals. This is a common approach for water-insoluble compounds in early-stage preclinical studies.[6][11]
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in water, 1% w/v methylcellulose (B11928114) in water)
-
Surfactant (optional, e.g., 0.1% Tween 80)
-
Mortar and pestle or homogenizer
-
Graduated cylinder
-
Stir plate and stir bar
-
Calibrated oral gavage needles
Methodology:
-
Calculate the required amount of this compound and vehicle to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg dosing volume).
-
Weigh the precise amount of this compound powder.
-
If using a surfactant, add it to the vehicle and mix thoroughly.
-
In a mortar, add a small amount of the vehicle to the this compound powder to form a smooth paste. This process, known as levigation, helps to prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing until a uniform suspension is achieved.
-
Transfer the suspension to a suitable container and stir continuously on a stir plate until administration to maintain homogeneity.
-
Before each administration, gently agitate the suspension to ensure uniform distribution of the drug.
-
Administer the suspension to the animals using a calibrated oral gavage needle.
Table 2: Example Suspension Formulation for this compound
| Component | Concentration for a 5 mg/mL Formulation | Purpose |
| This compound | 5 mg/mL | Active Pharmaceutical Ingredient |
| 0.5% (w/v) CMC in Water | q.s. to final volume | Suspending Agent |
| 0.1% (v/v) Tween 80 | Optional | Wetting Agent/Surfactant |
Protocol 3: Preparation of a Solution Formulation (for Compounds with Sufficient Solubility)
Objective: To prepare a clear solution of this compound for oral administration. This is preferable if the compound's solubility allows for the desired concentration.
Materials:
-
This compound powder
-
Solvent/co-solvent system (e.g., a mixture of polyethylene (B3416737) glycol 400 [PEG400], propylene (B89431) glycol, and water)[12]
-
Vortex mixer or sonicator
-
Stir plate and stir bar
-
Calibrated oral gavage needles
Methodology:
-
Based on the solubility data, select a suitable and safe solvent or co-solvent system.
-
Calculate the required amount of this compound and each solvent component.
-
Weigh the this compound powder and place it in a sterile container.
-
Add the co-solvents (e.g., PEG400, propylene glycol) to the this compound powder and vortex or sonicate until the compound is fully dissolved.
-
Gradually add the aqueous component (e.g., water or saline) while stirring to reach the final desired concentration. Observe for any signs of precipitation.
-
Ensure the final solution is clear and free of any particulate matter before administration.
-
Administer the solution to the animals using a calibrated oral gavage needle.
Table 3: Example Solution Formulation for this compound
| Component | Example Ratio (v/v/v) | Purpose |
| This compound | Desired final concentration | Active Pharmaceutical Ingredient |
| PEG400 | 40% | Solubilizing Agent/Co-solvent |
| Propylene Glycol | 10% | Solubilizing Agent/Co-solvent |
| Water | 50% | Vehicle |
Visualization of Pathways and Workflows
Signaling Pathway Inhibited by this compound
This compound is an inhibitor of the EGFR signaling pathway. Upon activation by its ligands (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][13][14] These pathways are crucial for cell proliferation, survival, and differentiation.[13] By blocking the ATP-binding site of EGFR, this compound inhibits these downstream signals, leading to reduced tumor cell growth.[2][4]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Oral Formulation Development
The development of a suitable oral formulation for this compound in animal studies follows a logical progression from characterizing the compound to preparing the final dosing formulation.
Caption: Workflow for developing an oral formulation of this compound.
Conclusion
The successful oral administration of this compound in animal models is a critical step in its preclinical development. The protocols and data presented here provide a comprehensive guide for researchers to determine the appropriate formulation strategy based on the aqueous solubility of this compound. For compounds with poor aqueous solubility, a suspension is a practical and widely used approach, while a solution may be feasible if suitable solubilizing excipients are identified. Adherence to these detailed protocols will help ensure consistent and reliable dosing for in vivo efficacy and pharmacokinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | EGFR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. future4200.com [future4200.com]
- 9. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 1226549-49-0 | MOLNOVA [molnova.com]
- 11. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 12. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways [mdpi.com]
- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-EGFR Following DBPR112 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Epidermal Growth Factor Receptor (EGFR) phosphorylation at specific tyrosine residues (p-EGFR) in response to treatment with DBPR112, a potent furanopyrimidine-based EGFR inhibitor. This document is intended for professionals in the fields of cancer research, cell biology, and drug development.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a key driver in the progression of various cancers, making it a prime target for therapeutic intervention.[2][3] this compound is a small molecule inhibitor that targets the ATP-binding site of the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[4][5] Western blotting is a fundamental technique to assess the efficacy of inhibitors like this compound by quantifying the levels of phosphorylated EGFR (p-EGFR).
This compound has demonstrated potent inhibitory activity against both wild-type EGFR and clinically relevant mutant forms, such as the L858R/T790M double mutation found in non-small cell lung cancer (NSCLC).[6][7][8]
Data Presentation
The inhibitory activity of this compound has been quantified in various cell lines. The following tables summarize the key quantitative data for this compound.
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) |
| EGFR (Wild-Type) | 15[4][5] |
| EGFR (L858R/T790M) | 48[4][5][7] |
Table 2: this compound Cellular Activity
| Cell Line | Cancer Type | EGFR Mutation Status | CC50/IC50 (nM) |
| HCC827 | NSCLC | del E746_A750 | 25[9][7] |
| H1975 | NSCLC | L858R/T790M | 620[9] |
| A431 | Epidermoid Carcinoma | Wild-Type (Overexpressed) | 1020 (1.02 µM)[4][9] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedure for its evaluation, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
This section details the methodology for treating cancer cells with this compound and subsequently analyzing the phosphorylation status of EGFR by Western blot.
Materials and Reagents
-
Cell Lines: H1975 (NSCLC, L858R/T790M), A431 (Epidermoid Carcinoma, EGFR overexpressed), or other relevant cell lines.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C or -80°C.
-
Epidermal Growth Factor (EGF): Reconstitute to a stock solution of 100 µg/mL.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 8-10%).
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-EGFR (e.g., Tyr1068 or Tyr1173)
-
Rabbit or Mouse anti-Total EGFR
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (Loading Control)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Protocol
1. Cell Culture and Treatment
-
Culture cells in the appropriate medium until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free or low-serum medium to reduce basal EGFR phosphorylation.[10]
-
This compound Treatment: Prepare serial dilutions of this compound in a serum-free or low-serum medium. A suggested concentration range is 0.32 to 1000 nM.[11] Treat cells for a desired duration, for instance, 16 hours.[9][11]
-
EGF Stimulation: To induce EGFR phosphorylation, stimulate the cells with EGF at a final concentration of 100 ng/mL for 15-30 minutes at 37°C.[10][12]
-
Controls:
-
Untreated Control: No treatment.
-
Vehicle Control: Treat with DMSO at the same final concentration as the highest this compound dose.
-
EGF Only Control: Stimulate with EGF without prior this compound treatment.
-
2. Protein Extraction and Quantification
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microfuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the protein to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
3. Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager.
4. Stripping and Re-probing
-
To detect total EGFR and the loading control on the same membrane, the blot can be stripped after imaging for p-EGFR.[12]
-
Incubate the membrane with a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly and re-block before incubating with the primary antibody for total EGFR.
-
Repeat the detection process as described above.
-
The membrane can be stripped and re-probed again for a loading control like β-actin or GAPDH to ensure equal protein loading.
5. Data Analysis
-
Perform densitometric analysis of the Western blot bands using appropriate software.
-
Normalize the p-EGFR signal to the total EGFR signal for each sample.
-
Further normalize these values to the loading control to account for any variations in protein loading.
-
Compare the normalized p-EGFR levels across the different treatment groups to determine the dose-dependent inhibitory effect of this compound. A reduction in the p-EGFR/total EGFR ratio in this compound-treated cells compared to the EGF-stimulated control indicates successful inhibition.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | EGFR | TargetMol [targetmol.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gozanertinib (this compound) | EGFR mutant inhibitor | Probechem Biochemicals [probechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunohistochemical Analysis of DBPR112-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of tumor tissues treated with DBPR112 (Gozanertinib), a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). By targeting EGFR, this compound effectively blocks downstream signaling pathways crucial for tumor growth and proliferation, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][2]
This document outlines detailed protocols for the detection of key biomarkers to assess the pharmacodynamic effects of this compound in preclinical and clinical tumor specimens.
Core Concepts and Mechanism of Action
This compound is a furanopyrimidine-based small molecule that covalently binds to the ATP-binding site of the EGFR kinase domain.[1] This irreversible inhibition is effective against both wild-type EGFR and various mutant forms, including those resistant to earlier-generation EGFR inhibitors, such as the L858R/T790M double mutation and exon 20 insertions.[3] The blockade of EGFR signaling leads to a reduction in the phosphorylation of downstream effector proteins, thereby inhibiting cell proliferation and inducing apoptosis in tumor cells.
A Phase 1 clinical trial for this compound has been initiated in Taiwan.[3][4][5]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against key targets and its anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| EGFRWT | 15 |
| EGFRL858R/T790M | 48 |
Data sourced from publicly available research.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | EGFR Status | CC50 |
| HCC827 | Exon 19 deletion | 25 nM |
| H1975 | L858R/T790M | 620 nM |
| A431 | Wild-type (overexpressed) | 1.02 µM |
Data sourced from publicly available research.
Recommended Biomarkers for IHC Analysis
To assess the on-target effects of this compound, the following biomarkers are recommended for immunohistochemical analysis:
-
Phospho-EGFR (p-EGFR): As the direct target of this compound, a decrease in the phosphorylation of EGFR at key tyrosine residues (e.g., Tyr1068, Tyr1173) is a primary indicator of target engagement.
-
Phospho-ERK1/2 (p-ERK): As a key downstream component of the MAPK pathway, reduced p-ERK levels indicate the successful inhibition of this signaling cascade. The phosphorylation sites Thr202/Tyr204 are commonly assessed.
-
Phospho-Akt (p-Akt): To evaluate the effect on the PI3K-AKT pathway, the phosphorylation of Akt at Ser473 or Thr308 can be measured. A decrease in p-Akt staining suggests inhibition of this survival pathway.
Experimental Protocols
The following is a detailed protocol for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tumor tissues treated with this compound.
I. Sample Preparation
-
Tissue Fixation: Immediately following excision, fix tumor tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions and clear in xylene. Embed the tissues in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
II. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5-10 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3-5 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
III. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER): This is the recommended method for the suggested phospho-specific antibodies.
-
Immerse slides in a staining dish containing a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides with a wash buffer (e.g., Tris-buffered saline with 0.1% Tween 20 - TBST).
-
IV. Immunohistochemical Staining
-
Endogenous Peroxidase Block: Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Apply a blocking solution (e.g., 1% Bovine Serum Albumin or 5% normal goat serum in TBST) and incubate for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking solution according to the recommended concentrations in Table 3. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
Table 3: Recommended Primary Antibodies and Dilutions
| Target | Recommended Antibody (Clone) | Starting Dilution |
| p-EGFR (Tyr1068) | Rabbit mAb | 1:100 - 1:400 |
| p-ERK1/2 (Thr202/Tyr204) | Rabbit mAb (D13.14.4E) | 1:100 - 1:500 |
| p-Akt (Ser473) | Rabbit mAb | 1:50 - 1:200 |
-
Washing: Rinse the slides three times in wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
-
Washing: Rinse the slides three times in wash buffer for 5 minutes each.
-
Chromogenic Detection: Prepare and apply a DAB (3,3'-Diaminobenzidine) substrate solution and incubate for 2-10 minutes, or until the desired brown staining intensity develops. Monitor the reaction under a microscope.
-
Stopping Reaction: Rinse the slides with deionized water.
V. Counterstaining, Dehydration, and Mounting
-
Counterstaining: Immerse the slides in hematoxylin (B73222) for 1-2 minutes to stain the cell nuclei.
-
"Bluing": Rinse the slides in running tap water until the hematoxylin turns blue.
-
Dehydration: Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clearing: Clear the slides in two changes of xylene.
-
Mounting: Apply a coverslip using a permanent mounting medium.
VI. Controls
-
Positive Control: Include tissue sections known to have high levels of the target protein (e.g., specific cancer cell line xenografts).
-
Negative Control: On a separate slide, omit the primary antibody incubation step to assess non-specific staining from the secondary antibody and detection reagents.
-
Untreated Control: Include tumor tissue from a vehicle-treated animal to establish a baseline staining level for comparison with this compound-treated tissues.
Data Analysis and Interpretation
The IHC staining results can be semi-quantitatively assessed using an H-score (Histoscore). The H-score is calculated by multiplying the percentage of stained cells at each intensity level by the corresponding intensity score, with a final score ranging from 0 to 300.
H-Score = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells)
A significant reduction in the H-score for p-EGFR, p-ERK, and p-Akt in this compound-treated tumors compared to untreated controls would indicate effective target engagement and pathway inhibition.
Visualizations
Caption: this compound inhibits EGFR signaling pathways.
Caption: Immunohistochemistry experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing DBPR112 in CRISPR-Edited Cell Lines for Advanced Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 genome editing has revolutionized the study of cancer biology and the development of targeted therapies. By enabling the precise introduction of specific mutations into cellular DNA, researchers can now create highly relevant in vitro models that mimic the genetic landscape of human tumors. This capability is particularly valuable for investigating the efficacy of novel therapeutic agents against specific oncogenic drivers and resistance mechanisms.
DBPR112 (also known as Gozanertinib) is a potent, orally active, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It has demonstrated significant activity against both wild-type EGFR and various mutant forms, including the T790M resistance mutation.[1][3][4] The primary mechanism of action of this compound involves the covalent modification of the ATP-binding site of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways critical for tumor cell proliferation and survival, namely the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][5][6][7]
This document provides detailed application notes and protocols for the use of this compound in CRISPR-edited cell lines. By combining the precision of CRISPR-mediated gene editing with the targeted activity of this compound, researchers can create robust experimental systems to:
-
Validate the on-target activity of this compound against specific EGFR mutations.
-
Investigate the cellular consequences of inhibiting mutant EGFR signaling.
-
Model and study acquired resistance mechanisms to EGFR inhibitors.
-
Screen for novel combination therapies to enhance the efficacy of this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound, providing a baseline for its characterization in both enzymatic and cellular assays.
Table 1: In Vitro Enzymatic Inhibition of this compound
| Target Enzyme | IC50 (nM) |
| EGFRWT | 15[1][8] |
| EGFRL858R/T790M | 48[1][8] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the enzymatic activity of the target by 50%.
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Relevant EGFR Mutation(s) | CC50 (nM) | | --- | --- | | HCC827 | delE746-A750 (Exon 19 deletion) | 25[1][8] | | H1975 | L858R / T790M | 620[1][8] | | A431 | Wild-Type (overexpressed) | 1020[1][8] |
CC50 (Half-maximal cytotoxic concentration) values represent the concentration of this compound required to inhibit cell growth by 50%.
Experimental Protocols
This section outlines detailed protocols for creating and utilizing CRISPR-edited cell lines to study the effects of this compound.
Protocol 1: Generation of an EGFR T790M Mutant Cell Line using CRISPR-Cas9
This protocol describes the generation of a specific EGFR mutation (T790M) in a cancer cell line (e.g., PC9, which harbors an EGFR exon 19 deletion) to model acquired resistance to first-generation EGFR inhibitors.[1]
Materials:
-
PC9 cell line
-
Cas9 nuclease expression vector (e.g., pX459)
-
Single guide RNA (sgRNA) expression vector targeting EGFR exon 20
-
Single-stranded oligodeoxynucleotide (ssODN) donor template containing the T790M mutation
-
Lipofectamine™ 3000 or other suitable transfection reagent
-
Cell culture medium and supplements
-
PCR reagents and primers for genomic DNA amplification
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design: Design an sgRNA targeting the region of EGFR exon 20 where the T790M mutation (c.2369C>T) is to be introduced.
-
Donor Template Design: Design a 100-200 nucleotide ssODN donor template containing the desired T790M mutation, flanked by homology arms matching the genomic sequence.
-
Transfection: Co-transfect the PC9 cells with the Cas9/sgRNA expression plasmid and the ssODN donor template using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, perform limiting dilution or fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
-
Expansion of Clones: Expand the single-cell clones to generate a sufficient number of cells for genomic DNA extraction.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from each clone and perform PCR to amplify the targeted region of EGFR exon 20.
-
Validation by Sanger Sequencing: Sequence the PCR products to identify clones containing the desired T790M mutation.
Protocol 2: Cell Viability Assay to Determine this compound Efficacy
This protocol measures the effect of this compound on the viability of the CRISPR-edited EGFR T790M mutant cell line compared to the parental cell line.
Materials:
-
Parental PC9 and CRISPR-edited PC9-T790M cell lines
-
This compound
-
96-well cell culture plates
-
Cell culture medium
-
MTT or resazurin-based cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed both parental and edited cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium and add it to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add the MTT or resazurin (B115843) reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value for each cell line.
Protocol 3: Western Blot Analysis of EGFR Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of EGFR and downstream signaling proteins in the CRISPR-edited cells.
Materials:
-
Parental PC9 and CRISPR-edited PC9-T790M cell lines
-
This compound
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies against: p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat both parental and edited cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with the primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in CRISPR-Edited Cells
Caption: Workflow for assessing this compound in CRISPR-edited EGFR mutant cells.
References
- 1. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 3. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 8. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by DBPR112
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR112, also known as Gozanertinib, is a potent, orally active, furanopyrimidine-based inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] EGFR is a key transmembrane receptor tyrosine kinase that, when dysregulated through overexpression or mutation, drives the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).[1][4] this compound acts as an irreversible EGFR inhibitor by covalently binding to the ATP-binding site within the kinase domain.[1] This action effectively blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, leading to an inhibition of tumor cell growth and proliferation.[1] A key mechanism through which EGFR inhibitors like this compound exert their anti-cancer effects is the induction of apoptosis, or programmed cell death.[5][6]
Flow cytometry is a powerful and widely used technique for the rapid, quantitative analysis of apoptosis in individual cells within a population.[7][8] One of the most common methods for detecting apoptosis by flow cytometry is the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI).[9][10] In healthy, viable cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane.[11] During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet.[10] Annexin V, a calcium-dependent phospholipid-binding protein, can then bind to these exposed PS residues.[10] By using a fluorescently labeled Annexin V, early apoptotic cells can be identified. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the cellular DNA.[9] This dual-staining approach allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[12]
These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and PI staining followed by flow cytometry.
Signaling Pathways
The induction of apoptosis by this compound is a consequence of its inhibition of the EGFR signaling pathway. Upon binding to EGFR, this compound blocks the downstream activation of pro-survival pathways, thereby tipping the cellular balance towards apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. mdpi.com [mdpi.com]
- 6. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Studying Drug Resistance Mechanisms with DBPR112
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR112, also known as Gozanertinib, is an orally active, furanopyrimidine-based irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It has demonstrated significant potential in overcoming drug resistance in non-small cell lung cancer (NSCLC) by targeting EGFR mutations that render other tyrosine kinase inhibitors (TKIs) ineffective.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study mechanisms of drug resistance.
This compound exhibits potent inhibitory activity against both wild-type EGFR (EGFRWT) and clinically significant mutant forms, including the T790M "gatekeeper" mutation, which is a primary mechanism of acquired resistance to first and second-generation EGFR TKIs.[1][4][5] Furthermore, this compound has shown efficacy against EGFR and HER2 exon 20 insertion mutations, which are notoriously resistant to conventional EGFR inhibitors.[1][2] Its mechanism of action involves the covalent modification of the ATP-binding site within the EGFR kinase domain, leading to the blockade of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the MAPK and PI3K-AKT-mTOR pathways.[3][4]
These application notes are designed to guide researchers in the effective use of this compound as a tool to investigate EGFR-driven drug resistance, providing a basis for further preclinical and translational research.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Mutation Status | Assay Type | IC50/CC50 (nM) | Reference |
| EGFRWT | Wild-Type | Enzymatic Assay | 15 | [4][6] |
| EGFRL858R/T790M | Double Mutant | Enzymatic Assay | 48 | [4][6] |
| HCC827 | EGFR exon 19 del | Cell Viability | 25 | [4][6] |
| H1975 | EGFR L858R/T790M | Cell Viability | 620 | [6] |
| A431 | EGFRWT (overexpressed) | Cell Viability | 1020 | [6] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Treatment and Dosage | Duration | Outcome | Reference |
| HCC827 (NSCLC) | 20-50 mg/kg, oral, 5 days/week | 2 weeks | Significant tumor growth reduction | [7] |
| H1975 (NSCLC) | 50 mg/kg, oral, once daily | 15 days | 34% mean tumor growth inhibition | [6][7] |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| T1/2 | 2.3 hours | 5 mg/kg, IV | [6][7] |
| Clearance (CL) | 55.6 mL/min•kg | 5 mg/kg, IV | [6][7] |
| Volume of Distribution (Vss) | 8.6 L/kg | 5 mg/kg, IV | [6][7] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., HCC827, H1975, A431)
-
96-well plates
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72-96 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or add 10 µL of MTT reagent and incubate for 4 hours followed by the addition of 100 µL of solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the CC50 value.
Western Blot Analysis of EGFR Phosphorylation
This protocol is for assessing the inhibition of EGFR phosphorylation by this compound.
Materials:
-
This compound
-
Cancer cell lines cultured in 6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for 2-16 hours. Include a vehicle control.
-
For some experiments, you may stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes before lysis.
-
Wash cells with ice-cold PBS and lyse with 100-150 µL of lysis buffer per well.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to normalize the results.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., H1975, HCC827)
-
Matrigel (optional)
-
Oral gavage needles
-
Calipers
Procedure:
-
Subcutaneously inject 5-10 x 106 cancer cells, re-suspended in PBS or a mixture with Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound or vehicle control to the mice by oral gavage at the desired dose and schedule (e.g., 50 mg/kg, once daily).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of p-EGFR.
Caption: Workflow for an in vivo xenograft study.
References
- 1. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for In Vitro Angiogenesis Assays with Gozanertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gozanertinib is an orally bioavailable dual kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Both EGFR and HER2 are key members of the ErbB family of receptor tyrosine kinases, which are implicated in various cellular processes, including cell growth and survival.[1] Aberrant activation of these signaling pathways is a hallmark of many cancers and has been shown to contribute to tumor progression and angiogenesis.[2][3][4][5] This document provides detailed protocols for assessing the potential anti-angiogenic effects of Gozanertinib using established in vitro models.
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen.[4] The EGFR and HER2 signaling pathways promote angiogenesis primarily through the upregulation of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[1][2][4][6] By inhibiting EGFR and HER2, Gozanertinib is hypothesized to suppress downstream signaling cascades, leading to a reduction in VEGF expression and subsequent inhibition of angiogenesis. The following protocols for tube formation, cell proliferation, and cell migration assays are designed to test this hypothesis and quantify the anti-angiogenic potential of Gozanertinib.
Signaling Pathways
Activation of EGFR and HER2 receptors triggers a cascade of downstream signaling events that can promote angiogenesis. The diagram below illustrates the key pathways involved. Gozanertinib, by inhibiting EGFR and HER2, is expected to block these pro-angiogenic signals.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract. It is a well-established method for evaluating the pro- or anti-angiogenic potential of compounds.
Experimental Workflow
Protocol
-
Preparation of Basement Membrane Extract (BME) Coated Plates:
-
Thaw BME (e.g., Matrigel) on ice overnight in a 4°C refrigerator.
-
Pre-chill a sterile 96-well plate on ice.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Seeding and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in complete endothelial growth medium (EGM) until they reach 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in EGM containing a reduced serum concentration (e.g., 2% FBS).
-
Prepare serial dilutions of Gozanertinib in the reduced-serum EGM.
-
Seed the HUVECs onto the solidified BME at a density of 1.5 x 10^4 to 2.5 x 10^4 cells per well in a final volume of 100 µL.
-
Immediately add the desired concentrations of Gozanertinib to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of angiogenesis (e.g., Suramin).
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
-
Monitor tube formation periodically using an inverted microscope.
-
After incubation, visualize the tube-like structures and capture images using a microscope equipped with a camera.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of enclosed loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Normalize the data to the vehicle control.
-
Illustrative Data Presentation
| Gozanertinib (µM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) | Number of Loops (% of Control) |
| 0 (Vehicle) | 100 ± 8.5 | 100 ± 7.2 | 100 ± 9.1 |
| 0.1 | 85.3 ± 6.1 | 82.1 ± 5.9 | 79.4 ± 6.8 |
| 1 | 52.7 ± 4.9 | 48.5 ± 4.3 | 45.2 ± 5.0 |
| 10 | 21.4 ± 3.2 | 18.9 ± 2.7 | 15.6 ± 2.1 |
Note: The data presented above is for illustrative purposes only and represents a hypothetical outcome.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells is quantified to assess the effect of Gozanertinib on endothelial cell proliferation.[7][8][9]
Experimental Workflow
Protocol
-
Cell Seeding:
-
Culture HUVECs in complete EGM.
-
Harvest and resuspend the cells in fresh complete EGM.
-
Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of Gozanertinib in complete EGM.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of Gozanertinib.
-
Include a vehicle control and a blank (medium only).
-
Incubate the plate for 24 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Illustrative Data Presentation
| Gozanertinib (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5.6 |
| 0.1 | 92.1 ± 4.8 |
| 1 | 75.4 ± 6.2 |
| 10 | 48.9 ± 5.1 |
| 50 | 23.7 ± 3.9 |
Note: The data presented above is for illustrative purposes only and represents a hypothetical outcome.
Endothelial Cell Migration Assay (Scratch Wound Assay)
This assay evaluates the effect of a compound on the directional migration of endothelial cells, a key process in angiogenesis. A "scratch" is created in a confluent monolayer of cells, and the rate of cell migration to close the scratch is monitored over time.[10][11][12]
Experimental Workflow
Protocol
-
Cell Seeding and Monolayer Formation:
-
Seed HUVECs into a 24-well plate at a density that will allow them to form a confluent monolayer within 24 hours.
-
Incubate at 37°C until the cells are fully confluent.
-
-
Creating the Scratch:
-
Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.
-
Gently wash the wells with PBS to remove any detached cells.
-
-
Treatment and Imaging:
-
Replace the PBS with reduced-serum EGM containing the desired concentrations of Gozanertinib.
-
Include a vehicle control.
-
Immediately after adding the treatment, capture an initial image of the scratch in each well (T=0) using an inverted microscope.
-
Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point for all treatment groups.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Compare the migration rates between the Gozanertinib-treated groups and the vehicle control.
-
Illustrative Data Presentation
| Gozanertinib (µM) | Wound Closure at 24h (% of T=0) |
| 0 (Vehicle) | 95.2 ± 4.7 |
| 0.1 | 78.6 ± 5.1 |
| 1 | 51.3 ± 6.5 |
| 10 | 22.8 ± 4.9 |
Note: The data presented above is for illustrative purposes only and represents a hypothetical outcome.
The protocols outlined in these application notes provide a framework for evaluating the anti-angiogenic properties of Gozanertinib in vitro. By inhibiting the key pro-angiogenic signaling pathways of EGFR and HER2, Gozanertinib is expected to demonstrate inhibitory effects in these assays. The data generated from these experiments will be valuable for understanding the mechanism of action of Gozanertinib and for its further development as a potential anti-cancer therapeutic with anti-angiogenic activity.
References
- 1. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of HER2 in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor and angiogenesis: Opportunities for combined anticancer strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Crosstalk between HER2 signaling and angiogenesis in breast cancer: molecular basis, clinical applications and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Adhesion & Motility/Wound Healing (Cell Scratch) Assay Protocols [protocol-online.org]
- 11. med.virginia.edu [med.virginia.edu]
- 12. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols: Live-Cell Imaging of EGFR Signaling with DBPR112
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane receptor tyrosine kinase that governs essential cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers.[1][2] this compound, also known as Gozanertinib, is a potent, orally active, furanopyrimidine-based irreversible inhibitor of EGFR.[1][2][3][4][5][6] It effectively targets both wild-type EGFR (EGFRwt) and clinically significant mutant forms, such as the L858R/T790M double mutant, which confers resistance to earlier generations of EGFR inhibitors.[1][3][4][7] this compound covalently binds to the ATP-binding site within the kinase domain of EGFR, thereby blocking downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1]
This document provides detailed application notes and protocols for the conceptual use of a fluorescently labeled this compound derivative (hereinafter referred to as this compound-Fluor) for live-cell imaging of EGFR signaling. By visualizing the binding of this probe to EGFR in real-time, researchers can gain insights into receptor dynamics, localization, and the efficacy of therapeutic interventions at a subcellular level.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for the parent compound, this compound. This information is crucial for designing and interpreting live-cell imaging experiments with a fluorescently labeled version of the molecule.
Table 1: In Vitro Enzymatic Inhibition of this compound
| Target Enzyme | IC50 (nM) |
| EGFRwt | 15[1][3][4][8] |
| EGFRL858R/T790M | 48[1][3][4][7][8] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Relevant EGFR Mutation(s) | CC50 (nM) |
| HCC827 | delE746-A750 (Exon 19 del) | 25[1][3] |
| H1975 | L858R / T790M | 620[1][3][8] |
| A431 | Wild-Type (overexpressed) | 1020[1][3][8] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value |
| T1/2 (half-life) | 2.3 hours[2][3] |
| CL (clearance) | 55.6 mL/min·kg[2][3] |
| Vss (volume of distribution) | 8.6 L/kg[2][3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Experimental Protocols
Protocol 1: Live-Cell Imaging of EGFR Occupancy with this compound-Fluor
This protocol describes a method to visualize the binding of a fluorescently labeled this compound probe to EGFR in living cells.
Objective: To monitor the localization and dynamics of EGFR in real-time upon binding of this compound-Fluor.
Materials:
-
Cells expressing EGFR (e.g., A431, H1975, or engineered cell lines)
-
Glass-bottom imaging dishes or plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound-Fluor (conceptual probe)
-
Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)
-
Epidermal Growth Factor (EGF)
-
Confocal or total internal reflection fluorescence (TIRF) microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Incubate cells for 24-48 hours in complete culture medium.
-
-
Cell Preparation for Imaging:
-
(Optional) To reduce basal EGFR activity, replace the complete medium with serum-free medium and incubate for 4-16 hours.
-
Immediately before imaging, wash the cells twice with pre-warmed live-cell imaging buffer.
-
Add fresh, pre-warmed live-cell imaging buffer to the dish.
-
-
Imaging Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the temperature and atmosphere to equilibrate.
-
Select cells with appropriate morphology for imaging.
-
Set the imaging parameters (laser power, exposure time, etc.) to minimize phototoxicity while ensuring a good signal-to-noise ratio.
-
-
Baseline Imaging:
-
Acquire a set of baseline images (brightfield and fluorescence channels) before the addition of the probe.
-
-
Probe Addition and Imaging:
-
Prepare a working solution of this compound-Fluor in live-cell imaging buffer at the desired final concentration (e.g., 50-500 nM, to be optimized).
-
Carefully add the this compound-Fluor solution to the imaging dish.
-
Immediately begin time-lapse image acquisition to visualize the binding of the probe to EGFR on the cell surface.
-
-
Ligand Stimulation (Optional):
-
After observing initial probe binding, a stimulating ligand such as EGF (final concentration 10-100 ng/mL) can be added.
-
Continue time-lapse imaging to observe any ligand-induced changes in receptor localization, such as clustering and internalization.
-
-
Image Analysis:
-
Analyze the acquired images to quantify changes in fluorescence intensity at the plasma membrane and in intracellular compartments over time.
-
Track the movement of fluorescent puncta to analyze receptor dynamics.
-
Protocol 2: Competitive Binding Assay
This protocol is designed to validate the specificity of this compound-Fluor binding to EGFR.
Objective: To demonstrate that the binding of this compound-Fluor is specific to the EGFR ATP-binding site by competing with unlabeled this compound.
Materials:
-
All materials from Protocol 1
-
Unlabeled this compound
Procedure:
-
Cell Seeding and Preparation:
-
Follow steps 1 and 2 from Protocol 1. Prepare multiple dishes for different conditions.
-
-
Competition Setup:
-
Condition 1 (Probe Only): Add this compound-Fluor to the cells as described in Protocol 1.
-
Condition 2 (Competition): Pre-incubate the cells with a surplus of unlabeled this compound (e.g., 10-100-fold molar excess over the probe) for 30-60 minutes. Then, add this compound-Fluor in the continued presence of the unlabeled competitor.
-
Condition 3 (Displacement): First, add this compound-Fluor and allow it to bind. Then, add an excess of unlabeled this compound and observe any displacement of the fluorescent signal (note: as this compound is a covalent inhibitor, displacement may not be observed).
-
-
Imaging:
-
Acquire images from all conditions after a set incubation time (e.g., 60 minutes).
-
Use identical imaging settings for all conditions to allow for direct comparison.
-
-
Analysis:
-
Quantify the mean fluorescence intensity at the plasma membrane for each condition.
-
A significant reduction in fluorescence in the competition condition compared to the probe-only condition indicates specific binding.
-
These protocols provide a framework for utilizing a fluorescently labeled this compound to investigate EGFR signaling in live cells. The specific concentrations and incubation times will require optimization based on the cell type and the specific properties of the fluorescent probe used.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | EGFR | TargetMol [targetmol.com]
- 4. This compound | EGFR | 1226549-49-0 | Invivochem [invivochem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. amsbio.com [amsbio.com]
- 7. Gozanertinib (this compound) | EGFR mutant inhibitor | Probechem Biochemicals [probechem.com]
- 8. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combination Use of DBPR112
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR112 (Gozanertinib) is an orally active, irreversible furanopyrimidine-based inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It demonstrates potent activity against both wild-type EGFR and clinically significant mutant forms, including the L858R/T790M double mutation and EGFR/HER2 exon 20 insertion mutations.[1] The mechanism of action involves covalent binding to the ATP-binding site of the EGFR kinase domain, leading to the blockade of downstream signaling pathways crucial for tumor cell proliferation and survival, namely the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
While this compound shows promise as a monotherapy, the development of resistance is a common challenge with EGFR inhibitors.[3][4] Combination therapies are a key strategy to enhance efficacy, delay or overcome resistance, and improve patient outcomes.[5][6] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in combination with other classes of anti-cancer agents.
Disclaimer: As of the latest available information, specific preclinical or clinical data for this compound in combination with other drugs have not been published. The following proposed combinations and protocols are based on established principles of overcoming resistance to EGFR inhibitors and successful strategies observed with other agents in this class.[3][5][7]
Rationale for Combination Therapies with this compound
Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) can arise from various mechanisms. Rational combination strategies aim to target these escape pathways.
-
MET Inhibitors: Amplification of the MET receptor tyrosine kinase is a well-documented mechanism of resistance to EGFR inhibitors.[3][8] MET activation can bypass EGFR blockade by activating downstream signaling pathways, such as the PI3K/AKT pathway, independently of EGFR.[7][8][9] Co-inhibition of both EGFR and MET has shown synergistic anti-tumor effects in preclinical models of EGFR-mutant non-small cell lung cancer (NSCLC).[8][9][10]
-
Chemotherapy: Combining EGFR inhibitors with cytotoxic chemotherapy can be an effective strategy to target heterogeneous tumor cell populations.[6][11][12] Cells resistant to the targeted action of this compound may retain sensitivity to DNA-damaging agents or mitotic inhibitors. This dual approach can potentially lead to a more profound and durable anti-tumor response.[13]
-
Anti-Angiogenic Agents: The tumor microenvironment plays a critical role in cancer progression and drug resistance. Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. There is a known interplay between the EGFR and VEGF signaling pathways.[14][15][16] Combining an EGFR inhibitor like this compound with an anti-angiogenic agent, such as a VEGF inhibitor, may not only inhibit tumor neovascularization but also enhance the delivery and efficacy of this compound.[15][17]
Quantitative Data for this compound Monotherapy
The following tables summarize the available quantitative data for this compound as a single agent. This information is crucial for designing combination studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | IC50/CC50 (nM) | Description |
| EGFRWT | 15 | Half-maximal inhibitory concentration against wild-type EGFR.[2] |
| EGFRL858R/T790M | 48 | Half-maximal inhibitory concentration against the double mutant EGFR.[2] |
| HCC827 | 25 | Cell viability (CC50) in a human lung adenocarcinoma cell line with an EGFR exon 19 deletion.[2] |
| H1975 | 620 | Cell viability (CC50) in a human lung adenocarcinoma cell line with EGFR L858R and T790M mutations.[2] |
| A431 | 1020 | Cell viability (CC50) in a human epidermoid carcinoma cell line with EGFR overexpression.[2] |
Table 2: In Vivo Efficacy of this compound Monotherapy
| Tumor Model | Dosing Regimen | Outcome |
| HCC827 Xenograft | 20-50 mg/kg, oral, 5 days/week for 2 weeks | Significant reduction in tumor growth.[2] |
| H1975 Xenograft | 50 mg/kg, oral, once daily for 15 days | 34% mean tumor growth inhibition.[2] |
Experimental Protocols for Combination Studies
The following are detailed protocols for evaluating the synergistic potential of this compound in combination with other anti-cancer agents.
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
This protocol is designed to determine the synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent.
1. Materials:
-
Cancer cell lines of interest (e.g., H1975 for acquired resistance studies)
-
Complete cell culture medium
-
This compound
-
Combination agent (e.g., a MET inhibitor, cisplatin, or an anti-angiogenic agent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
Synergy analysis software (e.g., CompuSyn)
2. Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and perform a cell count.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the combination agent in DMSO.
-
Create serial dilutions of each drug.
-
Treat cells with a matrix of concentrations of this compound and the combination agent, both alone and in combination, at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Include a vehicle-only (DMSO) control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each treatment condition.
-
Determine the IC50 value for each drug alone and in combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol investigates the molecular mechanisms underlying the observed synergistic effects by examining the modulation of key signaling proteins.
1. Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and combination agent
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-EGFR, total EGFR, phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
2. Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound, the combination agent, and their combination at concentrations determined from the synergy studies (e.g., at or below the IC50 values) for a specified time (e.g., 2, 6, 24 hours).
-
-
Protein Extraction:
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation and expression levels.
-
Protocol 3: In Vivo Xenograft Model for Combination Therapy
This protocol evaluates the anti-tumor efficacy of this compound in combination with another agent in a living organism.
1. Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells (e.g., H1975 for a model of acquired resistance)
-
This compound and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
2. Procedure:
-
Tumor Implantation:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, and this compound + combination agent).
-
-
Treatment Administration:
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound). Doses should be based on previous monotherapy studies or literature on the combination agent.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health and well-being of the mice.
-
-
Endpoint and Analysis:
-
Terminate the study when tumors in the control group reach a maximum allowed size or after a predetermined duration.
-
Collect tumors for further analysis (e.g., histology, Western blotting, or biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis to compare the efficacy between the different treatment groups.
-
Visualizations
Signaling Pathways
Caption: EGFR signaling pathways and the point of inhibition by this compound.
Experimental Workflow for Synergy Assessment
Caption: Preclinical workflow for evaluating this compound combination therapy.
Rationale for Combination with a MET Inhibitor
Caption: Rationale for combining this compound with a MET inhibitor to overcome resistance.
References
- 1. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combined therapy with mutant-selective EGFR inhibitor and Met kinase inhibitor for overcoming erlotinib resistance in EGFR-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - Lee - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. Combining chemotherapy with epidermal growth factor receptor inhibition in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of EGFR-TKIs with chemotherapy versus chemotherapy or EGFR-TKIs alone in advanced NSCLC patients with EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. EGFR‐TKI plus antiangiogenic agent combination therapy may reduce the incidence of EGFR‐TKI–associated interstitial lung disease in Asian - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EGFR-TKI Plus Anti-Angiogenic Drugs in EGFR-Mutated Non–Small Cell Lung Cancer: A Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Antiangiogenic Agents Combined With EGFR Tyrosine Kinase Inhibitors in Treatment-naive Lung Cancer: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing DBPR112 Concentration for Cell-based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of DBPR112 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally active, furanopyrimidine-based irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). It covalently binds to the ATP-binding site within the kinase domain of EGFR. This binding blocks the initiation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival. This compound has demonstrated potent activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, such as the L858R/T790M double mutation.[1]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
For initial experiments, a broad dose-response curve is recommended, typically spanning from the low nanomolar to the low micromolar range (e.g., 1 nM to 10 µM). The optimal concentration will vary depending on the cell line's sensitivity and the specific assay. For instance, in H1975 cells, a dose-dependent reduction in phosphorylated EGFR has been observed with this compound concentrations ranging from 0.32 nM to 1000 nM after a 16-hour incubation.
Q3: Which cell lines are suitable for testing this compound?
The choice of cell line is critical for a successful experiment. It is advisable to use cell lines with well-characterized EGFR status.
-
High EGFR expression/EGFR-dependent: A431 (wild-type EGFR overexpression).
-
Activating EGFR mutations (sensitive): HCC827 (del E746-A750).
-
Resistance mutations: NCI-H1975 (L858R/T790M).[2]
Using a panel of cell lines with different EGFR statuses can provide a comprehensive profile of this compound activity.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, keep the aliquots at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or weak inhibitory effect observed | Inhibitor concentration is too low: The concentration of this compound may not be sufficient to inhibit EGFR in your specific cell line. | Perform a dose-response experiment: Test a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your cell line. |
| Cell line is resistant: The chosen cell line may have intrinsic or acquired resistance mechanisms to EGFR inhibitors. | Verify EGFR status: Confirm the EGFR mutation status and expression level in your cell line. Consider using a positive control cell line known to be sensitive to EGFR inhibitors (e.g., HCC827). | |
| Compound instability: this compound may be degrading in the cell culture medium over the course of a long-term experiment. | Refresh media: For experiments lasting longer than 48-72 hours, consider replacing the media with freshly prepared this compound to maintain a consistent concentration. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous cell suspension: Gently mix the cell suspension before and during plating. |
| Edge effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter the effective concentration of this compound. | Use a plate map: Fill the outer wells with sterile PBS or media without cells to create a humidity barrier and only use the inner wells for your experiment. | |
| High background signal or unexpected cytotoxicity | Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Check final DMSO concentration: Ensure the final DMSO concentration in all wells (including controls) is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Off-target effects: At high concentrations, this compound may inhibit other kinases, leading to unexpected cellular responses. | Perform a dose-response study: Determine the lowest effective concentration to minimize the risk of off-target effects. | |
| Compound precipitation: this compound may not be fully soluble in the cell culture medium at the desired concentration. | Check solubility: Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, you may need to adjust the solvent or the final concentration. Sonication may be recommended for preparing some solutions. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay Type |
| IC50 (EGFRWT) | 15 nM | - | Biochemical Assay |
| IC50 (EGFRL858R/T790M) | 48 nM | - | Biochemical Assay |
| CC50 | 25 nM | HCC827 | Cell Viability Assay |
| CC50 | 620 nM | H1975 | Cell Viability Assay |
| CC50 | 1.02 µM | A431 | Cell Viability Assay |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Western Blotting for EGFR Phosphorylation
This protocol is used to confirm the on-target effect of this compound by assessing the phosphorylation status of EGFR.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 16 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p-EGFR to total EGFR.
-
Visualizations
Caption: EGFR Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound Assays.
References
Technical Support Center: DBPR112 Xenograft Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with DBPR112 xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Gozanertinib, is an orally active, furanopyrimidine-based irreversible epidermal growth factor receptor (EGFR) inhibitor.[1][2][3] Its primary mechanism is to covalently bind to the ATP-binding site of the EGFR kinase domain, which blocks downstream signaling pathways crucial for tumor cell growth and proliferation.[3][4] this compound is particularly potent against EGFR with specific mutations, including the L858R/T790M double mutation and exon 20 insertions, which are common in non-small cell lung cancer (NSCLC).[1][2]
Q2: Which cancer cell lines are appropriate for a this compound xenograft study?
A2: The choice of cell line is critical and should be based on the EGFR mutation status. Cell lines harboring mutations that this compound is designed to target are most appropriate. For example:
-
NCI-H1975: Expresses the EGFR L858R/T790M double mutation, which confers resistance to earlier-generation EGFR inhibitors.
-
HCC827: Carries an EGFR exon 19 deletion, another common activating mutation in NSCLC.
This compound has shown significant anti-tumor efficacy in xenograft models using both H1975 and HCC827 cell lines.[3][5]
Q3: What are the expected outcomes of a successful this compound xenograft study?
A3: In a successful study, administration of this compound should lead to a significant reduction in tumor growth compared to the vehicle control group.[3][6] Key efficacy endpoints to measure include tumor growth inhibition (TGI) and, in some cases, tumor regression. It is also important to monitor for any signs of toxicity, such as significant body weight loss, although this compound has been noted for its tolerability in mice.[6]
Troubleshooting Guide: Common Pitfalls
This guide addresses specific issues that may arise during your this compound xenograft experiments.
Issue 1: High variability in tumor growth within the same group.
-
Potential Cause: Inconsistent cell preparation and injection technique.
-
Troubleshooting Steps:
-
Cell Health: Use cells from a similar low passage number and ensure high viability (>90%) before injection.
-
Homogenous Suspension: Ensure a single-cell suspension to avoid clumping, which can lead to variable tumor take-rates.
-
Precise Injection: Inject a consistent number of cells in a defined volume (e.g., 100-200 µL) into the same anatomical location (e.g., the flank) for each mouse.
-
Issue 2: Tumors in the control group are not growing or are growing too slowly.
-
Potential Cause: Suboptimal cell viability, insufficient cell number, or inappropriate mouse strain.
-
Troubleshooting Steps:
-
Cell Viability Check: Perform a trypan blue exclusion assay to confirm high cell viability immediately before injection.
-
Optimize Cell Number: If tumor take-rate is low, consider increasing the number of injected cells (e.g., from 5 x 10^6 to 1 x 10^7).
-
Mouse Strain: Ensure the use of an appropriate immunodeficient mouse strain (e.g., BALB/c nude, NOD-SCID) that is known to support the growth of your chosen cell line.
-
Issue 3: Suboptimal or inconsistent response to this compound treatment.
-
Potential Cause: Issues with drug formulation, administration, or inherent tumor resistance.
-
Troubleshooting Steps:
-
Drug Formulation: Ensure this compound is properly solubilized and the formulation is homogenous before each administration.
-
Consistent Dosing: Administer the drug at the same time each day and ensure accurate dosing based on the most recent body weight measurements.
-
Confirm Target Expression: Verify the EGFR mutation status of your cell line to ensure it is a suitable model for this compound's mechanism of action.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Cell Line | CC₅₀ (nM) |
| EGFRWT | 15 | A431 (EGFRWT) | 1020 |
| EGFRL858R/T790M | 48 | H1975 (EGFRL858R/T790M) | 620 |
| HCC827 (EGFR exon 19 del) | 25 |
Data sourced from multiple studies.[3][5][7]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome |
| H1975 | 50 mg/kg, oral, once daily for 15 days | 34% mean tumor growth inhibition |
| HCC827 | 20-50 mg/kg, oral, 5 days/week for 2 weeks | Significant reduction in tumor growth |
Data sourced from multiple studies.[3][5]
Experimental Protocols
Protocol 1: General Xenograft Study Workflow
This protocol provides a general framework for a this compound xenograft study. Specific parameters may need to be optimized for your particular cell line and experimental goals.
-
Cell Culture:
-
Culture NCI-H1975 or HCC827 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during the logarithmic growth phase.
-
-
Animal Model:
-
Use 4-6 week old female athymic nude mice.
-
Allow for an acclimatization period of at least one week.
-
-
Tumor Implantation:
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth with caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize animals into treatment and control groups when tumors reach an average volume of 100-200 mm³.
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound or vehicle control according to the planned dosing schedule.
-
-
Endpoint Analysis:
-
Monitor body weight 2-3 times per week as a measure of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Standard workflow for a this compound xenograft study.
Troubleshooting Logic
Caption: A logical approach to troubleshooting suboptimal tumor response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. journals.biologists.com [journals.biologists.com]
Technical Support Center: DBPR112 Stability and Storage Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and proper storage of DBPR112, a potent, orally active furanopyrimidine-based inhibitor of the Epidermal Growth Factor Receptor (EGFR). Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C for optimal long-term stability. Under these conditions, the compound is reported to be stable for at least two to four years.[1][2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3] It is recommended to store these aliquots at -80°C for up to one year or at -20°C for up to one month.[3]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 225 mg/mL (421.6 mM).[3] For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of 5 mg/mL.[3]
Q4: Is this compound sensitive to light?
Q5: What is the stability of this compound in aqueous solutions?
A5: The stability of this compound in aqueous solutions, particularly at different pH values, has not been extensively reported. However, as a general precaution for small molecule inhibitors, it is advisable to prepare fresh aqueous dilutions for each experiment and avoid prolonged storage. The pH of the experimental buffer system could influence the compound's stability and solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity in in vitro assays. | 1. Improper storage of this compound stock solutions. 2. Multiple freeze-thaw cycles of stock solutions. 3. Degradation of the compound due to prolonged storage in aqueous buffers. | 1. Ensure stock solutions are stored at -80°C in single-use aliquots. 2. Avoid repeated freezing and thawing. 3. Prepare fresh dilutions in assay buffer immediately before use. |
| Precipitation of this compound in cell culture media. | 1. Low solubility in the aqueous environment of the media. 2. The final concentration of DMSO in the media is too low to maintain solubility. | 1. Ensure the final DMSO concentration in the cell culture media is sufficient to keep this compound in solution (typically ≤ 0.5%). 2. If precipitation persists, consider using a different solvent system or a solubilizing agent, though this may require validation. |
| Variability in in vivo efficacy studies. | 1. Inconsistent formulation preparation. 2. Degradation of the compound in the dosing vehicle. | 1. Follow a standardized and validated protocol for preparing the in vivo formulation. 2. Prepare the dosing formulation fresh for each administration to minimize the risk of degradation. |
Storage and Stability Data Summary
| Form | Storage Temperature | Reported Stability | Reference |
| Solid (Powder) | -20°C | ≥ 2 to 4 years | [1][2] |
| In Solvent (DMSO) | -80°C | Up to 1 year | [3] |
| In Solvent (DMSO) | -20°C | Up to 1 month | [3] |
Experimental Protocols & Best Practices
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex briefly and sonicate if necessary to ensure complete dissolution.[3]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Cell-Based Assay Workflow
Objective: To assess the in vitro activity of this compound on cancer cell lines.
Caption: Workflow for a typical cell-based viability assay with this compound.
Signaling Pathway
EGFR Signaling and Inhibition by this compound
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This compound inhibits the kinase activity of EGFR, thereby blocking these downstream signals and leading to reduced tumor cell growth.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Overcoming Resistance to DBPR112 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to DBPR112 in their cell line experiments. As specific data on acquired resistance to this compound is currently limited in published literature, the following guidance is based on established mechanisms of resistance to other third-generation EGFR tyrosine kinase inhibitors (TKIs) and provides general protocols that can be adapted for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, furanopyrimidine-based irreversible inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3] It is designed to target both the initial activating mutations in EGFR and the T790M resistance mutation, which is a common mechanism of resistance to first and second-generation EGFR TKIs.[2][4] this compound also shows potent activity against EGFR and HER2 exon 20 insertion mutations.[2][3] It forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR, thereby irreversibly blocking its signaling activity.
Q2: My cells are showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to third-generation EGFR inhibitors typically falls into two main categories:
-
On-target resistance: This involves genetic alterations in the EGFR gene itself. The most well-documented on-target resistance mutation is the C797S mutation in exon 20 of EGFR. This mutation prevents the covalent binding of irreversible inhibitors like this compound.
-
Bypass signaling activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on EGFR signaling. Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) such as MET, FGFR, and AXL.[5][6][7] Activation of these pathways can reactivate downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways, promoting cell survival and proliferation despite EGFR inhibition by this compound.
Q3: How can I confirm if my resistant cell line has developed a known resistance mechanism?
To investigate the mechanism of resistance in your this compound-resistant cell line, you can perform the following analyses:
-
Sanger sequencing or next-generation sequencing (NGS) of the EGFR gene: This will identify any potential secondary mutations, such as the C797S mutation.
-
Western blotting: Analyze the phosphorylation status of key signaling proteins. Increased phosphorylation of MET, FGFR, AXL, AKT, or ERK in your resistant cells compared to the parental, sensitive cells would suggest the activation of bypass signaling pathways.
-
Fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR): These techniques can be used to detect gene amplification of bypass signaling molecules like MET.
Troubleshooting Guides
Problem 1: My cell line is becoming resistant to this compound. How do I generate a stable resistant cell line for further studies?
Here is a general protocol for generating a this compound-resistant cell line. This protocol is based on methods used for other EGFR TKIs and may require optimization for your specific cell line and experimental conditions.
Experimental Protocol: Generation of a this compound-Resistant Cell Line
-
Determine the initial IC50 of this compound: Culture the parental (sensitive) cell line in the presence of increasing concentrations of this compound for 72 hours. Use a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).
-
Chronic exposure to increasing concentrations of this compound:
-
Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Initially, a large proportion of cells will die. Allow the surviving cells to repopulate.
-
Once the cells are growing steadily, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is a common starting point.
-
Continue this process of stepwise dose escalation over several months.
-
-
Isolation of resistant clones: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), you can isolate single-cell clones by limiting dilution or by picking individual colonies.
-
Characterization of resistant clones: Expand the isolated clones and confirm their resistance by re-determining the IC50 of this compound. A significant shift in the IC50 compared to the parental cell line indicates the development of resistance. The resistant cell line should be maintained in a medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype.
Experimental Workflow for Generating a Resistant Cell Line
Caption: Workflow for generating a stable this compound-resistant cell line.
Problem 2: I suspect bypass signaling is causing resistance. How can I investigate this and what are the potential combination therapies?
If you suspect bypass signaling, you can investigate the activation of key RTKs and their downstream pathways. Based on the findings, you can test combination therapies to overcome resistance.
Experimental Protocol: Investigating Bypass Signaling and Testing Combination Therapies
-
Western Blot Analysis of Key Signaling Pathways:
-
Culture both the parental and this compound-resistant cell lines with and without this compound treatment.
-
Prepare cell lysates and perform Western blotting to analyze the phosphorylation levels of:
-
EGFR (to confirm this compound is inhibiting its target)
-
MET, FGFR, and AXL (to check for bypass activation)
-
AKT and ERK (to assess downstream signaling)
-
-
Increased phosphorylation of MET, FGFR, or AXL in the resistant cells, especially in the presence of this compound, indicates bypass signaling.
-
-
Co-Immunoprecipitation (Co-IP):
-
If a specific bypass RTK (e.g., MET) is activated, you can perform Co-IP to see if it forms a complex with other signaling molecules, which can provide further insight into the resistance mechanism.
-
-
Combination Therapy Cell Viability Assays:
-
Based on the Western blot results, select a second inhibitor that targets the activated bypass pathway (e.g., a MET inhibitor like crizotinib, an FGFR inhibitor, or an AXL inhibitor).
-
Perform a cell viability assay using a matrix of concentrations of both this compound and the second inhibitor.
-
This will allow you to determine if the combination is synergistic, additive, or antagonistic in overcoming resistance. A synergistic effect, where the combined effect is greater than the sum of the individual effects, would indicate a promising combination therapy.
-
Signaling Pathway Diagram for Bypass Resistance
Caption: Bypass signaling pathways in this compound resistance.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 620[1] |
| HCC827 | exon 19 deletion | 25[1] |
| A431 | Wild-Type (overexpressed) | 1020[1] |
Table 2: Potential Combination Strategies to Overcome this compound Resistance
| Suspected Resistance Mechanism | Proposed Combination Drug | Target of Combination Drug | Rationale |
| MET Amplification/Activation | Crizotinib, Capmatinib | MET | To block MET-driven bypass signaling. |
| FGFR Activation | Erdafitinib, Pemigatinib | FGFR | To inhibit FGFR-mediated reactivation of downstream pathways. |
| AXL Activation | Bemcentinib, Sitravatinib | AXL | To counteract AXL-dependent resistance mechanisms. |
| PI3K/AKT Pathway Activation | Alpelisib, Ipatasertib | PI3K/AKT | To directly inhibit downstream signaling nodes. |
Disclaimer: The information provided in this technical support center is for research purposes only. The protocols and strategies described are general and may require optimization for your specific experimental setup. As the field of EGFR inhibitor resistance is rapidly evolving, it is recommended to consult the latest literature for the most up-to-date information.
References
- 1. Generation of cell lines with acquired resistance to EGFR-TKIs [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. MET Amplification Leads to Gefitinib Resistance in Lung Cancer by Activating ERBB3 Signaling | Semantic Scholar [semanticscholar.org]
- 4. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting FGFR overcomes EMT-mediated resistance in EGFR mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - Wang - Translational Cancer Research [tcr.amegroups.org]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing Oral Bioavailability of Furanopyrimidine Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of furanopyrimidine inhibitors with improved oral bioavailability.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low aqueous solubility of the furanopyrimidine inhibitor. | The intrinsic physicochemical properties of the compound, such as high crystallinity and lipophilicity, can limit its dissolution in gastrointestinal fluids.[1][2][3] | Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution.[3][4][5] Formulation with Solubilizing Excipients: Utilize surfactants, co-solvents, or complexing agents like cyclodextrins to enhance solubility.[2][3] Amorphous Solid Dispersions: Create amorphous solid dispersions with polymers to prevent crystallization and improve dissolution.[3][4] |
| Poor permeability across the intestinal epithelium. | The furanopyrimidine inhibitor may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.[6] | Co-administration with P-gp Inhibitors: While not always clinically viable, this can be an experimental approach to confirm P-gp involvement. Structural Modification: Modify the chemical structure of the inhibitor to reduce its affinity for efflux transporters.[7] Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by utilizing lipid absorption pathways.[2][5] |
| High first-pass metabolism in the liver. | The inhibitor may be extensively metabolized by cytochrome P450 enzymes in the liver before reaching systemic circulation.[8][9] | Prodrug Approach: Design a prodrug that is less susceptible to first-pass metabolism and is converted to the active inhibitor in the systemic circulation.[1][10][11] Structural Modification: Alter the metabolic soft spots on the molecule to reduce its susceptibility to enzymatic degradation.[7] |
| Inconsistent or highly variable pharmacokinetic (PK) data in animal models. | This can be due to a combination of factors including poor solubility, formulation issues, and physiological variability in the animals.[8][12] | Optimize Formulation: Ensure the formulation is robust and provides consistent drug release. Control Experimental Conditions: Standardize dosing procedures, feeding status of the animals, and sampling times. Increase Sample Size: A larger number of animals can help to account for biological variability. |
| Precipitation of the drug in the gastrointestinal tract upon dilution. | A supersaturated solution created by an enabling formulation may not be stable upon dilution with aqueous GI fluids, leading to precipitation.[1] | Incorporate Precipitation Inhibitors: Include polymers in the formulation that can maintain the supersaturated state of the drug. Optimize Formulation: Adjust the drug-to-carrier ratio in solid dispersions or the composition of lipid-based formulations to improve stability upon dilution. |
Frequently Asked Questions (FAQs)
1. What are the initial steps to consider when a promising furanopyrimidine inhibitor shows poor oral bioavailability?
The first step is to identify the underlying cause of the low bioavailability. Key factors to investigate are poor aqueous solubility, low intestinal permeability, and high first-pass metabolism.[3][9][10] A systematic approach using in vitro and in silico tools can help pinpoint the primary barrier.
2. How can I predict the oral bioavailability of my furanopyrimidine inhibitor in the early stages of development?
A combination of in silico models and in vitro assays can provide early predictions.[13][14]
-
In Silico Tools: Physiologically-Based Pharmacokinetic (PBPK) modeling can simulate absorption, distribution, metabolism, and excretion (ADME) processes.[14][15]
-
In Vitro Assays:
-
Solubility assays: Determine the thermodynamic and kinetic solubility in simulated gastric and intestinal fluids.
-
Permeability assays: Use Caco-2 cell monolayers to assess intestinal permeability and identify potential efflux by P-gp.[6][16][17]
-
Metabolic stability assays: Utilize liver microsomes or hepatocytes to evaluate the extent of first-pass metabolism.
-
3. What are the most common formulation strategies to improve the oral bioavailability of poorly soluble furanopyrimidine inhibitors?
Several formulation strategies can be employed, often categorized by their mechanism of action:[3][4][5]
-
Particle Size Reduction: Micronization and nanosuspensions increase the surface area-to-volume ratio, enhancing dissolution rates.[3][4][5]
-
Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can significantly improve its solubility and dissolution.[3][4]
-
Lipid-Based Formulations: These include oily solutions, self-emulsifying drug delivery systems (SEDDS), and self-microemulsifying drug delivery systems (SMEDDS), which can improve solubility and enhance absorption via lymphatic pathways.[2][5]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2][3]
4. When should I consider a prodrug approach for my furanopyrimidine inhibitor?
A prodrug strategy is particularly useful when the parent drug suffers from:[1][10][11]
-
High first-pass metabolism: A prodrug can be designed to be resistant to metabolic enzymes in the liver.
-
Poor membrane permeability: Attaching a lipophilic moiety can enhance passive diffusion across the intestinal membrane.
-
Low aqueous solubility: A hydrophilic promoiety can be attached to improve solubility.
5. What in vivo studies are essential to evaluate the oral bioavailability of a furanopyrimidine inhibitor?
Pharmacokinetic (PK) studies in animal models are crucial.[8][12][15] A typical study involves administering the compound both intravenously (IV) and orally (PO) to determine key PK parameters.[8]
| Pharmacokinetic Parameter | Description | Importance for Oral Bioavailability |
| Cmax | Maximum plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Reflects the rate of absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time | A measure of the extent of absorption. |
| t1/2 (Half-life) | Time for plasma concentration to decrease by half | Indicates the rate of elimination. |
| F% (Absolute Bioavailability) | The fraction of the orally administered dose that reaches systemic circulation | The primary measure of oral bioavailability, calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.[8] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound and to determine if it is a substrate of the P-gp efflux transporter.[6]
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound (furanopyrimidine inhibitor) and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and digoxin (B3395198) for P-gp substrate)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value > 200 Ω·cm² is generally acceptable.
-
Permeability Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Experiment (Basolateral to Apical - B to A): a. Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber. This is done to assess active efflux.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic single-dose pharmacokinetic study in rats to determine the oral bioavailability of a furanopyrimidine inhibitor.[12][15]
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)
-
Test compound (furanopyrimidine inhibitor)
-
Vehicle for oral (e.g., 0.5% methylcellulose (B11928114) in water) and intravenous (e.g., saline with 5% DMSO and 10% Solutol® HS 15) administration
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization and Dosing: a. Acclimatize rats for at least 3 days before the study. b. Fast the animals overnight (with free access to water) before dosing. c. Divide the rats into two groups: intravenous (IV) and oral (PO) administration (n=3-5 per group). d. Administer the test compound at a specific dose (e.g., 1 mg/kg for IV and 5 mg/kg for PO). For IV administration, inject slowly into the tail vein. For PO administration, use an oral gavage.
-
Blood Sampling: a. Collect blood samples (approximately 100-200 µL) from the tail vein or saphenous vein at predetermined time points. b. Typical time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. c. Typical time points for PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: a. Collect blood into EDTA-coated tubes. b. Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. c. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: a. Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the furanopyrimidine inhibitor in rat plasma. b. Analyze the plasma samples to determine the drug concentration at each time point.
-
Pharmacokinetic Analysis: a. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2). b. Calculate the absolute oral bioavailability (F%) as described in the FAQ section.
Visualizations
Caption: Workflow of Oral Drug Absorption.
Caption: Troubleshooting Low Oral Bioavailability.
Caption: PI3K/mTOR Signaling Pathway Inhibition.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 11. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo pharmacokinetic studies: Significance and symbolism [wisdomlib.org]
- 13. Which in vitro screens guide the prediction of oral absorption and volume of distribution | Semantic Scholar [semanticscholar.org]
- 14. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
Technical Support Center: DBPR112 Assays and Cell Line Contamination
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using DBPR112 who may be experiencing issues with their assay results due to cell line contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Gozanertinib, is an orally active, furanopyrimidine-based irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It targets both wild-type EGFR and various mutant forms, including those with resistance to earlier-generation inhibitors, such as the L858R/T790M double mutation, and exon 20 insertions.[1][2][4] this compound covalently binds to the ATP-binding site of the EGFR kinase domain, which blocks downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1]
Q2: We are observing inconsistent IC50 values for this compound in our cell-based assays. Could cell line contamination be the cause?
Yes, inconsistent results in cell-based assays are a common consequence of cell line contamination.[5] Contamination can introduce significant variability and lead to unreliable and irreproducible data. The two most common types of contamination that can drastically affect your results are cross-contamination with another cell line and microbial contamination, particularly with mycoplasma.[6]
Q3: How can cross-contamination with another cell line affect my this compound assay results?
Cross-contamination occurs when a different, often more rapidly growing, cell line is accidentally introduced into your culture.[7] A frequent culprit is the highly aggressive HeLa cell line.[6][8][9] If your target cell line is overgrown by a contaminant, you are no longer measuring the effect of this compound on your intended biological system. This can lead to misleading results, as the contaminating cells may have a different sensitivity to the inhibitor. For example, if you are testing this compound on a lung cancer cell line that has been contaminated with HeLa cells, your results will not be relevant to lung cancer.[7]
Q4: What is mycoplasma contamination and how can it impact my this compound experiments?
Mycoplasma are small bacteria that lack a cell wall, making them undetectable by visual inspection and resistant to many common antibiotics.[10][11] Mycoplasma contamination is a pervasive problem in cell culture, with some estimates suggesting that 15-35% of continuous cell cultures are contaminated.[2] These microorganisms can significantly alter the physiology of host cells by competing for nutrients, affecting DNA, RNA, and protein synthesis, and modifying cell membrane antigens.[12] Mycoplasma infections can activate inflammatory pathways like NF-κB and inhibit p53-mediated responses, which can interfere with the signaling pathways being studied and alter the cell's response to drugs like this compound.[13][14]
Troubleshooting Guide
If you are experiencing unexpected or inconsistent results with your this compound assays, follow this troubleshooting guide to investigate potential cell line contamination.
Step 1: Initial Assessment of Your Cell Culture
-
Visual Inspection: While not sufficient to rule out all contamination, daily microscopic observation can help detect common bacterial and fungal contaminants. Look for turbidity, changes in media color, or visible microbial structures.[15]
-
Growth Rate and Morphology: Have you observed any unexpected changes in the growth rate or morphology of your cells? These can be indicators of contamination.[7]
Step 2: Mycoplasma Detection
Mycoplasma contamination is a common cause of altered cellular responses and cannot be detected visually. Therefore, routine testing is crucial.
-
Recommendation: Perform a PCR-based mycoplasma detection test. This method is highly sensitive and can detect a wide range of mycoplasma species within a few hours.[16]
-
Alternative Methods: Other detection methods include ELISA-based kits and DNA staining (e.g., DAPI or Hoechst), although these may be less sensitive than PCR.[16]
Step 3: Cell Line Authentication
To rule out cross-contamination, it is essential to verify the identity of your cell line.
-
Recommendation: The gold standard for human cell line authentication is Short Tandem Repeat (STR) profiling. This technique generates a unique genetic fingerprint for your cell line that can be compared to a reference database of known cell lines.[14]
-
When to Test: It is recommended to perform STR profiling when a new cell line is received, before starting a new series of experiments, and if you suspect contamination.
Quantitative Impact of Contamination on Assay Results
| Cell Line | Drug | Condition | IC50 Value (nM) | Fold Change | Reference |
| HCC827 | Gefitinib (B1684475) | Parental | 10 | - | [17] |
| HCC827/GR | Gefitinib | Gefitinib-Resistant | >10,000 | >1000 | [17] |
| HCC827 | Erlotinib (B232) | Parental | 6.5-22.0 | - | [18] |
| HCC827ER | Erlotinib | Erlotinib-Resistant | 197.32 | ~9.0-30.4 | [18] |
| H1975 | AZD9291 | Parental | 93 | - | [12] |
| H1975/AZDR | AZD9291 | AZD9291-Resistant | 3,416 | 36.73 | [12] |
| HCC97L | Cisplatin | Mycoplasma-free | Lower Sensitivity | - | [7] |
| HCC97L | Cisplatin | Mycoplasma-infected | Higher Sensitivity | - | [7] |
This table illustrates the potential magnitude of change in IC50 values due to altered cellular states, such as acquired resistance or mycoplasma infection. Similar effects can be expected from cell line cross-contamination.
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for PCR-based mycoplasma detection. It is recommended to use a commercial kit and follow the manufacturer's instructions for best results.
Materials:
-
Cell culture supernatant
-
PCR-based mycoplasma detection kit (containing primers, polymerase, dNTPs, and positive control)
-
Nuclease-free water
-
PCR tubes
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 80-90% confluent and has been in culture for at least 3 days. Centrifuge the supernatant to pellet any cells and debris.
-
PCR Reaction Setup:
-
Prepare a master mix according to the kit instructions.
-
Aliquot the master mix into PCR tubes.
-
Add your cell culture supernatant sample to a tube.
-
Include a positive control (provided in the kit) and a negative control (nuclease-free water) in separate tubes.
-
-
PCR Amplification: Place the PCR tubes in a thermal cycler and run the PCR program as specified in the kit protocol. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
Gel Electrophoresis:
-
Prepare a 1.5-2% agarose gel.
-
Load the PCR products (including controls) onto the gel.
-
Run the gel until the bands are adequately separated.
-
-
Data Interpretation:
-
Visualize the DNA bands under UV light.
-
A band of the correct size in your sample lane indicates mycoplasma contamination.
-
The positive control should show a clear band, and the negative control should have no band.
-
Protocol 2: Cell Line Authentication by STR Profiling
STR profiling is typically performed by a specialized service provider. The following outlines the general workflow.
Procedure:
-
Sample Submission: Provide the service provider with a sample of your cell line, either as a cell pellet or purified DNA. A confluent T25 flask will provide sufficient material.
-
DNA Extraction: High-quality genomic DNA is extracted from the cell sample.
-
Multiplex PCR: The DNA is amplified using a multiplex PCR kit that contains fluorescently labeled primers for multiple STR loci (typically 8 or more, plus a marker for sex determination).[14]
-
Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
Data Analysis: The size of each PCR product is used to determine the number of repeats at each STR locus, generating a unique numerical profile for the cell line.
-
Profile Comparison: The generated STR profile is compared to a reference database of authenticated cell line profiles to confirm the identity of your cell line and detect any cross-contamination. An 80% match or higher between the sample profile and a reference profile is typically considered a match.
Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
Caption: Troubleshooting workflow for inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative chemical proteomics profiling differentiates erlotinib from gefitinib in EGFR wild-type non-small cell lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sjsu.edu [sjsu.edu]
- 6. Discovery of HeLa Cell Contamination in HES Cells: Call for Cell Line Authentication in Reproductive Biology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycoplasma Infection Mediates Sensitivity of Multidrug-Resistant Cell Lines to Tiopronin: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. “HeLa Cells 50 Years On: The Good, The Bad, and The Ugly” (2002), by John R. Masters | Embryo Project Encyclopedia [embryo.asu.edu]
- 10. Mycoplasma-associated multidrug resistance of hepatocarcinoma cells requires the interaction of P37 and Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantitative detection of afatinib, erlotinib, gefitinib, icotinib, osimertinib and their metabolites in plasma samples of patients with non-small cell lung cancer using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive analysis of circular RNA profiling in AZD9291‐resistant non‐small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
- 15. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mycoplasma Detection Kits Compared: PCR vs. ELISA vs. DAPI Staining [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting DBPR112 Western Blots
Welcome to the technical support center for researchers utilizing DBPR112 in their western blot experiments. This resource provides troubleshooting guides and answers to frequently asked questions to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
1. Why am I seeing inconsistent band intensity for my target protein across different experiments when using this compound?
Inconsistent band intensity in western blots can arise from several factors, especially when studying the effects of a compound like this compound.[1] Common causes include variations in cell health, drug treatment, sample preparation, and technical aspects of the western blot procedure itself.
Troubleshooting Guide:
-
Cell Culture and Treatment: Ensure that cells are of a similar passage number and confluency for each experiment. Inconsistencies in these parameters can alter cellular responses to this compound. Verify the concentration and stability of your this compound stock solution.
-
Protein Lysis and Quantification: Use a consistent lysis buffer and protocol.[2] It is crucial to add protease and phosphatase inhibitors to your lysis buffer to preserve your target proteins and their phosphorylation status.[3] Accurate protein quantification is critical; use a reliable method like the BCA assay to ensure equal loading of protein in each lane.[2]
-
Electrophoresis and Transfer: Uneven gel polymerization can lead to distorted bands.[4] Ensure your gel is properly prepared. Verify the efficiency of protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[3][5] For high molecular weight proteins, consider adding a low percentage of SDS (0.01–0.05%) to the transfer buffer to aid in transfer.[6]
2. I'm not seeing a consistent decrease in the phosphorylation of EGFR and downstream targets like Akt and Erk with this compound treatment. What could be wrong?
Observing inconsistent changes in protein phosphorylation requires careful optimization of your experimental protocol. Since this compound is an EGFR inhibitor, its primary effect is expected to be on the phosphorylation state of EGFR and its downstream signaling proteins.[7][8]
Troubleshooting Guide:
-
Antibody Selection and Dilution: Use antibodies that are specific for the phosphorylated form of your target protein. The optimal dilution for both primary and secondary antibodies should be determined empirically.[9][10][11][12][13] A dot blot assay can be a quick and cost-effective way to optimize antibody concentrations without running multiple western blots.[9][12]
-
Blocking Buffers: The choice of blocking buffer can significantly impact the detection of phosphorylated proteins. Milk-based blockers contain casein, which is a phosphoprotein and can lead to high background.[4][14] Consider using Bovine Serum Albumin (BSA) in your blocking buffer when probing for phosphorylated targets.[11][13]
-
Incubation Times and Temperatures: For detecting low-abundance phosphoproteins, an overnight incubation with the primary antibody at 4°C can increase signal intensity.[3][11][15]
3. I am observing non-specific bands in my western blots. How can I resolve this?
Non-specific bands can be a common issue in western blotting and can interfere with the interpretation of your results.[4][6][10][14]
Troubleshooting Guide:
-
Optimize Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding.[4][10][11] Perform an antibody titration to find the optimal concentration that gives a strong signal for your target protein with minimal background.[13]
-
Blocking and Washing: Ensure that the blocking step is sufficient. You can try increasing the blocking time or testing different blocking agents.[3][10][14] Thorough washing after antibody incubation is crucial to remove unbound antibodies.[13][14] Adding a detergent like Tween 20 to your wash buffer can help reduce non-specific binding.[14]
-
Sample Purity: Ensure that your protein lysates are clear of any particulate matter by centrifuging them before loading.[2]
Quantitative Data Summary
For successful western blotting, careful optimization of several parameters is required. Below are tables summarizing common starting points for optimization.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Typical Starting Dilution Range |
| Primary Antibody | 1:1000 to 1:5000 |
| Secondary Antibody | 1:5000 to 1:20,000 |
Note: These are general ranges. Always refer to the manufacturer's datasheet for specific recommendations and optimize for your particular experiment.[11][12][15]
Table 2: Protein Loading Amounts for SDS-PAGE
| Sample Type | Recommended Protein Load per Lane |
| Cell Lysate | 10–50 µg |
| Purified Protein | 0.5–5 µg |
Note: The optimal protein load can depend on the abundance of the target protein.[6][11]
Experimental Protocols
Detailed Western Blot Protocol for Analyzing this compound Effects on EGFR Signaling
-
Cell Lysis and Protein Quantification:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[2]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[2]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to minimize non-specific antibody binding.[11]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) at the optimized dilution in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in 5% non-fat dry milk in TBST for 1 hour at room temperature.[2]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.[2]
-
Capture the signal using an imaging system or X-ray film.
-
Visualizations
Caption: A troubleshooting workflow for common western blot issues.
Caption: A simplified diagram of the EGFR signaling pathway targeted by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. origene.com [origene.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. wildtypeone.substack.com [wildtypeone.substack.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 14. bosterbio.com [bosterbio.com]
- 15. youtube.com [youtube.com]
- 16. nacalai.com [nacalai.com]
Technical Support Center: Managing Toxicity in Animal Models Treated with DBPR112
Disclaimer: This document provides guidance on managing toxicities associated with the EGFR inhibitor DBPR112 in animal models. While this compound is reported to have an encouraging safety profile, specific quantitative toxicity data from preclinical studies are not extensively available in the public domain.[1] Therefore, the information and protocols provided herein are largely based on the known class-effects of irreversible EGFR inhibitors. Researchers should always consult compound-specific safety data sheets and internal toxicology reports when available.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15%) and Dehydration | Drug-induced diarrhea, decreased appetite, or general malaise. | 1. Immediate Supportive Care: Provide subcutaneous or intraperitoneal fluids (e.g., sterile saline or Lactated Ringer's solution). Ensure easy access to hydrogel packs or electrolyte-supplemented water. 2. Anti-diarrheal Therapy: Administer loperamide (B1203769) (see protocol below). 3. Nutritional Support: Offer palatable, high-energy food supplements. 4. Dose Modification: Consider a temporary suspension of this compound treatment until the animal stabilizes. If toxicity recurs upon re-challenge, a dose reduction may be necessary. |
| Severe Skin Rash (Covering >50% of the body, ulcerated) | On-target inhibition of EGFR in the skin. | 1. Topical Treatment: Apply a thin layer of a low-potency topical corticosteroid (e.g., 1% hydrocortisone (B1673445) cream) to the affected areas. 2. Systemic Anti-inflammatories: For severe, non-responsive cases, consult with a veterinarian about the use of systemic corticosteroids. 3. Prevent Secondary Infections: If ulceration is present, apply a topical antibiotic ointment. 4. Dose Interruption: Temporarily halt this compound administration until the rash improves to a Grade 2 or lower severity. |
| Persistent Diarrhea (Lasting >3 days despite loperamide) | High sensitivity to this compound-induced gastrointestinal toxicity. | 1. Re-evaluate Dosing: Confirm the correct dose of this compound was administered. 2. Alternative Anti-diarrheal: Consult with a veterinarian about the use of octreotide, a somatostatin (B550006) analog. 3. Gut Microbiome Support: Consider providing probiotics or a fecal microbiota transplant from healthy donors, although this is an emerging area of research. 4. Dose Reduction: A lower dose of this compound may be required for maintenance therapy in sensitive animals. |
| Lethargy and Hunched Posture | General systemic toxicity or pain. | 1. Monitor Vital Signs: Check for changes in body temperature and respiration rate. 2. Analgesia: Consult with a veterinarian about appropriate analgesic administration. 3. Comprehensive Health Assessment: Perform a thorough examination to rule out other causes of distress. 4. Dose Modification: If the symptoms are likely drug-related, consider dose interruption or reduction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with irreversible EGFR inhibitors like this compound in animal models?
A1: The most frequently reported toxicities are related to the on-target inhibition of EGFR in healthy tissues and primarily include:
-
Dermatological: Papulopopustular rash (acneiform rash), erythema (redness), dry skin, and paronychia (inflammation around the nails).
-
Gastrointestinal: Diarrhea, which can lead to weight loss and dehydration.
-
Ocular: Less commonly, ocular toxicities such as dry eye may be observed.
Q2: How can I proactively manage skin toxicity in my study?
A2: Prophylactic measures can be effective. Consider applying a gentle, non-medicated moisturizer to the skin of the animals daily, starting from the first day of this compound treatment. This can help maintain the skin barrier integrity.
Q3: Is the severity of the skin rash correlated with the anti-tumor efficacy of this compound?
A3: In clinical studies with EGFR inhibitors, a correlation between the incidence and severity of skin rash and improved treatment response has been observed. While this has not been definitively established for this compound in preclinical models, it is a known class effect.
Q4: What is the mechanism behind EGFR inhibitor-induced diarrhea?
A4: EGFR signaling is crucial for maintaining the integrity of the intestinal epithelium. Inhibition of EGFR can disrupt the normal proliferation and function of intestinal epithelial cells, leading to increased chloride secretion and reduced fluid absorption, resulting in diarrhea.
Q5: When should I consider humane endpoints for animals exhibiting severe toxicity?
A5: Humane endpoints should be clearly defined in your animal study protocol. Generally, euthanasia should be considered if an animal experiences:
-
Weight loss exceeding 20% of its initial body weight.
-
Severe, non-responsive diarrhea or skin toxicity.
-
Significant and persistent signs of pain or distress (e.g., hunched posture, immobility, lack of grooming).
Data Presentation
While specific quantitative toxicity data for this compound is limited in public literature, the following tables provide an example of how to structure and present toxicity data for a novel EGFR inhibitor based on common preclinical study designs.
Table 1: Incidence of Common Toxicities in a 28-Day Mouse Study
| Toxicity (Grade) | Vehicle Control (n=10) | This compound (Low Dose) (n=10) | This compound (Mid Dose) (n=10) | This compound (High Dose) (n=10) |
| Skin Rash | ||||
| Grade 1 | 0% | 20% | 40% | 60% |
| Grade 2 | 0% | 0% | 10% | 30% |
| Grade 3 | 0% | 0% | 0% | 10% |
| Diarrhea | ||||
| Grade 1 | 0% | 10% | 30% | 50% |
| Grade 2 | 0% | 0% | 10% | 20% |
| Grade 3 | 0% | 0% | 0% | 10% |
| Weight Loss >15% | 0% | 0% | 10% | 20% |
Table 2: Mean Severity Scores for Skin Toxicity Over Time
| Treatment Group | Day 7 | Day 14 | Day 21 | Day 28 |
| Vehicle Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| This compound (Low Dose) | 0.5 ± 0.2 | 1.1 ± 0.4 | 1.5 ± 0.5 | 1.3 ± 0.4 |
| This compound (Mid Dose) | 1.2 ± 0.5 | 2.5 ± 0.7 | 3.1 ± 0.8 | 2.8 ± 0.7 |
| This compound (High Dose) | 2.1 ± 0.6 | 3.8 ± 0.9 | 4.5 ± 1.1 | 4.2 ± 1.0 |
| Severity scores are based on a scale of 0-5, where 0 is normal and 5 is severe. |
Experimental Protocols
Protocol 1: Assessment and Grading of Dermatological Toxicity
This protocol is adapted from the MASCC EGFR Inhibitor Skin Toxicity Tool (MESTT).[2][3][4]
-
Frequency of Observation: Visually inspect the animals daily for the presence of skin lesions.
-
Grading: Score the severity of the rash based on the following criteria:
-
Grade 1 (Mild): Faint erythema or a few scattered papules/pustules, covering <10% of the body surface area.
-
Grade 2 (Moderate): Moderate erythema, more extensive papules/pustules, covering 10-30% of the body surface area; may be associated with mild pruritus (itching).
-
Grade 3 (Severe): Intense erythema, extensive papules/pustules, with or without superficial ulceration, covering >30% of the body surface area; may be associated with significant pruritus and discomfort.
-
Grade 4 (Life-threatening): Extensive ulceration with evidence of secondary infection; life-threatening consequences.
-
-
Documentation: Record the scores daily for each animal. Take high-resolution photographs of the affected areas at regular intervals (e.g., weekly) to document the progression of the toxicity.
-
Histopathology: At the end of the study, collect skin biopsies from affected and unaffected areas for histopathological analysis (H&E staining) to evaluate inflammatory cell infiltration and epidermal changes.
Protocol 2: Monitoring and Management of Diarrhea
-
Daily Monitoring: Visually inspect the cages daily for the presence of loose or watery stools. Monitor the body weight of each animal daily.
-
Stool Consistency Scoring:
-
Grade 0: Normal, well-formed pellets.
-
Grade 1: Soft, but still formed stools.
-
Grade 2: Loose, unformed stools.
-
Grade 3: Watery diarrhea.
-
-
Initiation of Treatment: If an animal exhibits a stool consistency score of Grade 2 or higher for more than 24 hours, or if there is associated weight loss of >5%, initiate treatment.
-
Loperamide Administration: Administer loperamide at a dose of 1-2 mg/kg orally, once or twice daily.
-
Supportive Care: Ensure continuous access to drinking water, and consider supplementing with a hydrogel or electrolyte solution.
-
Dose Modification: If diarrhea persists for more than 48 hours despite loperamide treatment, or if weight loss exceeds 15%, consider a temporary discontinuation of this compound.
Mandatory Visualization
Signaling Pathways
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflows
Caption: Workflow for managing dermatological and GI toxicities.
Logical Relationships
Caption: A logical approach to troubleshooting adverse events.
References
- 1. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mascc.org [mascc.org]
- 3. A proposed EGFR inhibitor dermatologic adverse event-specific grading scale from the MASCC skin toxicity study group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
Technical Support Center: Optimizing Incubation Times for DBPR112 Treatment
Welcome to the technical support center for DBPR112, a potent furanopyrimidine-based epidermal growth factor receptor (EGFR) inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for a cell viability assay with this compound?
A1: For cell viability assays, such as MTT, MTS, or resazurin-based assays, a starting incubation time of 48 to 72 hours is recommended.[1][2] This duration is often sufficient to observe the anti-proliferative effects of EGFR inhibitors. However, the optimal time can vary depending on the cell line's doubling time and its sensitivity to this compound. For initial experiments, a time-course experiment (e.g., 24, 48, and 72 hours) is advised to determine the ideal endpoint.
Q2: I am not observing a significant decrease in cell viability after this compound treatment. Is my incubation time too short?
A2: While an insufficient incubation time could be a factor, other variables should be considered. First, confirm the activity of your this compound stock. Second, ensure that the cell line you are using is sensitive to EGFR inhibition. Cell lines with different EGFR mutation statuses will exhibit varying sensitivities.[3][4] For instance, cell lines harboring activating EGFR mutations are generally more sensitive. Finally, consider performing a dose-response experiment with a wide concentration range of this compound to ensure you are using an effective concentration. If, after addressing these factors, you still do not see an effect, extending the incubation time to 96 hours may be beneficial for slower-growing cell lines.[5]
Q3: What is the optimal incubation time to observe inhibition of EGFR phosphorylation after this compound treatment?
A3: To observe the direct effect of this compound on its target, a much shorter incubation time is required compared to cell viability assays. A time-course experiment ranging from 30 minutes to 24 hours is recommended for assessing EGFR phosphorylation by Western blot.[1] Studies have shown that a 16-hour incubation with this compound can induce a dose-dependent reduction in phosphorylated EGFR.[3][5] For some potent EGFR inhibitors, effects on receptor phosphorylation can be observed in as little as 30 minutes to 2 hours.[4]
Q4: My Western blot results show no change in phosphorylated EGFR (p-EGFR) levels after this compound treatment. What could be the issue?
A4: If you do not observe a decrease in p-EGFR, consider the following troubleshooting steps:
-
Incubation Time: Your incubation time may be too short. While effects can be seen early, a longer incubation (e.g., 4, 8, or 16 hours) might be necessary to see a significant reduction.
-
Ligand Stimulation: For cell lines with low basal EGFR activity, stimulating the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes before harvesting can enhance the p-EGFR signal, making the inhibitory effect of this compound more apparent.[1]
-
Inhibitor Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for inhibiting EGFR phosphorylation in your specific cell line.
-
Antibody Quality: Ensure that your primary and secondary antibodies for p-EGFR and total EGFR are validated and used at the recommended dilutions.
Q5: Can prolonged incubation with this compound lead to misleading results?
A5: Yes, excessively long incubation times can sometimes complicate data interpretation. For instance, in cell viability assays, very long incubations might lead to nutrient depletion or overcrowding in control wells, potentially masking the true effect of the inhibitor. Furthermore, prolonged exposure to any drug can lead to the development of resistance mechanisms in cell culture.[6] It is crucial to select an incubation time that allows for a clear therapeutic window between the treated and untreated cells, without introducing confounding factors from extended culture.
Data Presentation
Table 1: Recommended Incubation Times for this compound in Common In Vitro Assays
| Assay Type | Recommended Incubation Time | Concentration Range (for initial screening) |
| Cell Viability (MTT, MTS, etc.) | 48 - 96 hours | 1 nM - 100 µM |
| Target Engagement (p-EGFR Western Blot) | 30 minutes - 24 hours | 10 nM - 10 µM |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Relevant EGFR Mutation(s) | CC50 (nM) |
| HCC827 | delE746-A750 (Exon 19 del) | 25 |
| H1975 | L858R / T790M | 620 |
| A431 | Wild-Type (overexpressed) | 1020 |
CC50 (Cellular Cytotoxicity 50%) values represent the concentration of this compound required to inhibit cell growth by 50%.
Experimental Protocols
Cell Viability Assay (MTT-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a 2X stock concentration series of this compound in complete growth medium. A typical final concentration range for initial experiments might be 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 value using appropriate software.
Western Blot for Phosphorylated EGFR (p-EGFR)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired incubation times (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours).
-
Ligand Stimulation (Optional): For cells with low basal p-EGFR, you can stimulate with 100 ng/mL of EGF for 15-30 minutes before cell lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane on a polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-EGFR overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR and a loading control like GAPDH or β-actin.
Mandatory Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
Caption: Workflow for in vitro experiments with this compound.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Disruption of epidermal growth factor receptor signaling and cytoskeletal dynamics by mebendazole and gefitinib synergistically impairs paracrine cytokine signaling in non-small cell lung cancer and triple-negative breast cancer Cell lines | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EGFR inhibition triggers an adaptive response by co-opting antiviral signaling pathways in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DBPR112 Covalent Binding Confirmation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBPR112 (Gozanertinib), a potent, orally active, and irreversible furanopyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitor.[1][2][3][4][5] This guide focuses on addressing specific issues that may be encountered during the experimental confirmation of its covalent binding mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an irreversible EGFR inhibitor that covalently binds to the ATP-binding site within the kinase domain of the receptor.[1][3] This covalent modification blocks downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell growth and proliferation.[1] this compound has demonstrated potent activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, including the L858R/T790M double mutation and exon 20 insertions.[1][4][6]
Q2: Which amino acid residue does this compound target for covalent modification?
A2: While the specific cysteine residue targeted by this compound is not explicitly stated in the provided search results, irreversible EGFR inhibitors of its class, such as osimertinib, typically target a cysteine residue within the ATP binding pocket (e.g., Cys797). The available crystal structure of this compound bound to EGFR (PDB ID: 6JZ0) would provide definitive confirmation of the modified residue.[4]
Q3: What are the primary methods to confirm the covalent binding of this compound?
A3: The primary methods for confirming the covalent binding of this compound include:
-
Mass Spectrometry (MS): To detect the formation of the this compound-EGFR adduct.[7]
-
Biochemical Assays: To demonstrate time-dependent inhibition and irreversibility.[8]
-
X-ray Crystallography: To visualize the covalent bond between this compound and the EGFR kinase domain.[9]
Quantitative Data Summary
The following table summarizes the reported in vitro and cellular potency of this compound.
| Target/Cell Line | Assay Type | IC50/CC50 | Reference |
| EGFRWT | Enzymatic Assay | 15 nM | [2][3] |
| EGFRL858R/T790M | Enzymatic Assay | 48 nM | [2][3] |
| HCC827 (NSCLC) | Cell-based Assay | 25 nM | [3][5] |
| H1975 (NSCLC) | Cell-based Assay | 620 nM | [3][5] |
| A431 (Epidermoid Carcinoma) | Cell-based Assay | 1.02 µM | [3][5] |
Troubleshooting Guides
Mass Spectrometry Analysis
Issue: No mass shift is observed after incubating EGFR with this compound.
-
Possible Cause 1: Incomplete reaction.
-
Troubleshooting:
-
Ensure sufficient incubation time for the covalent reaction to occur.
-
Optimize the molar ratio of this compound to EGFR; a higher excess of the inhibitor may be required.
-
Verify the activity of both the EGFR protein and the this compound compound.
-
-
-
Possible Cause 2: Low abundance of the covalent adduct. [10]
-
Troubleshooting:
-
Enrich the adducted protein from the reaction mixture before MS analysis.
-
Utilize a more sensitive mass spectrometer or optimize instrument parameters for detecting low-abundance species.
-
-
-
Possible Cause 3: Issues with sample preparation.
-
Troubleshooting:
-
For intact protein analysis, ensure proper desalting and removal of non-covalently bound inhibitor.[7]
-
For peptide mapping, ensure complete digestion of the protein to generate the modified peptide.
-
-
Issue: Multiple mass shifts or unexpected adducts are observed.
-
Possible Cause 1: Non-specific binding.
-
Troubleshooting:
-
Perform competition experiments with a known non-covalent EGFR inhibitor. A reduction in the this compound adduct signal would suggest binding at the desired site.[11]
-
Assess the reactivity of this compound with a non-specific thiol-containing molecule like glutathione (B108866) to gauge its intrinsic reactivity.[12]
-
-
-
Possible Cause 2: Presence of contaminants or degradation products.
-
Troubleshooting:
-
Verify the purity of the this compound compound using analytical techniques like HPLC or LC-MS.
-
Analyze a control sample of this compound under the same incubation conditions without the protein to check for stability.
-
-
Biochemical Assays
Issue: No time-dependent inhibition is observed in an IC50 assay.
-
Possible Cause 1: Insufficient pre-incubation time.
-
Troubleshooting:
-
Perform a time-dependent IC50 experiment by pre-incubating EGFR with this compound for varying durations before adding the substrate. A leftward shift in the IC50 curve with increasing pre-incubation time is indicative of covalent inhibition.
-
-
-
Possible Cause 2: Assay conditions are not optimal.
-
Troubleshooting:
-
Ensure the ATP concentration in the assay is at or near the Km for EGFR, as high ATP concentrations can compete with this compound binding.[1]
-
Verify that the enzyme concentration is appropriate and that the reaction is in the linear range.
-
-
Issue: Unsure if the inhibition is reversible or irreversible.
-
Troubleshooting: Perform a jump-dilution experiment. [8]
-
Pre-incubate EGFR with a high concentration of this compound to allow for covalent modification.
-
Rapidly dilute the mixture to a concentration well below the expected Ki.
-
Monitor the recovery of enzyme activity over time. For an irreversible covalent inhibitor like this compound, no significant recovery of activity is expected.
-
Experimental Protocols
Intact Protein Mass Spectrometry
Objective: To confirm the formation of a covalent adduct between this compound and EGFR.
Methodology:
-
Incubation: Incubate purified EGFR protein with a molar excess of this compound (e.g., 1:10 ratio) in an appropriate assay buffer at room temperature for a defined period (e.g., 1-2 hours). Include a control sample with EGFR and vehicle (e.g., DMSO).
-
Sample Cleanup: Remove the excess, non-covalently bound inhibitor using a desalting column or buffer exchange spin column.
-
LC-MS Analysis: Analyze the samples using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the mass spectra to determine the intact mass of the protein. A mass increase corresponding to the molecular weight of this compound in the inhibitor-treated sample confirms covalent adduct formation.[11]
Peptide Mapping by LC-MS/MS
Objective: To identify the specific amino acid residue modified by this compound.
Methodology:
-
Incubation and Denaturation: Following incubation of EGFR with this compound, denature the protein using urea (B33335) or guanidine (B92328) hydrochloride and reduce and alkylate the cysteine residues.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze them using tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the EGFR protein sequence to identify peptides. Look for a peptide with a mass shift corresponding to the addition of this compound. The fragmentation pattern in the MS/MS spectrum of the modified peptide will pinpoint the exact site of covalent modification.[13]
Visualizations
Caption: EGFR signaling pathways and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | EGFR | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 9. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 12. international-pharma.com [international-pharma.com]
- 13. domainex.co.uk [domainex.co.uk]
Technical Support Center: Validating DBPR112 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of DBPR112, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Gozanertinib, is an orally active, furanopyrimidine-based irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its mechanism of action involves forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification irreversibly blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][2][3] this compound is effective against both wild-type EGFR and clinically relevant mutant forms, including those with the T790M resistance mutation.[1]
Q2: Why is it important to validate this compound target engagement in cells?
A2: Validating target engagement is a critical step in drug discovery to confirm that a compound interacts with its intended target in a cellular environment. This confirmation provides evidence that the observed phenotypic effects, such as inhibition of cell proliferation, are a direct result of the drug binding to its target. For a covalent inhibitor like this compound, it is also important to verify the formation of the covalent adduct with the target protein.
Q3: What are the primary methods to validate this compound target engagement in cells?
A3: The primary methods for validating this compound target engagement in cells include:
-
Western Blotting: To assess the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK). A decrease in phosphorylation indicates inhibition of EGFR kinase activity.
-
Cellular Thermal Shift Assay (CETSA): This method measures the stabilization of EGFR upon this compound binding, which alters the protein's melting point.
-
NanoBRET™ Target Engagement Assay: A live-cell, proximity-based assay that can quantify the binding of this compound to EGFR in real-time.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various assays.
Table 1: In Vitro Kinase and Cellular Proliferation Inhibition
| Target/Cell Line | Assay Type | IC50/CC50 | Reference |
| EGFR (Wild-Type) | Kinase Assay | 15 nM | [4] |
| EGFR (L858R/T790M) | Kinase Assay | 48 nM | [4] |
| A431 (EGFR WT) | Cell Proliferation | 1.02 µM | [4] |
| HCC827 (EGFR ex19del) | Cell Proliferation | 25 nM | [4] |
| H1975 (EGFR L858R/T790M) | Cell Proliferation | 620 nM | [4] |
Table 2: Cellular Target Engagement Data (Hypothetical Data for Illustrative Purposes)
| Assay Type | Cell Line | Parameter | Value |
| CETSA | H1975 | ΔTm (°C) | 3.5 |
| NanoBRET™ | HEK293T-EGFR | IC50 | 55 nM |
Note: Specific CETSA and NanoBRET™ quantitative data for this compound were not available in the searched literature. The values in Table 2 are hypothetical and serve as an example of how such data would be presented.
Experimental Protocols & Troubleshooting
Western Blotting for EGFR Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of EGFR and its downstream targets, p-AKT and p-ERK.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431, H1975) and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-16 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
For a positive control, stimulate cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Troubleshooting Guide: Western Blotting
| Issue | Possible Cause | Suggested Solution |
| No or weak p-EGFR signal in positive control | Inactive EGF; Insufficient stimulation time; Phosphatase activity. | Use fresh EGF; Optimize stimulation time; Ensure phosphatase inhibitors are included in lysis buffer. |
| High background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time; Optimize primary and secondary antibody concentrations; Increase number and duration of washes. |
| Inconsistent results between experiments | Variation in cell confluency, treatment times, or protein loading. | Standardize all experimental parameters meticulously. Use a reliable loading control (e.g., GAPDH, β-actin). |
| No decrease in phosphorylation with this compound | Inactive compound; Insufficient treatment time for covalent binding; Cell line resistance. | Verify compound activity; Increase incubation time; Confirm cell line sensitivity and EGFR mutation status. |
Experimental Workflow for Western Blotting
References
- 1. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: DBPR112 in Non-Small Cell Lung Cancer (NSCLC)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing DBPR112 in preclinical studies of Non-Small Cell Lung Cancer (NSCLC). This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to facilitate your research.
Disclaimer: The information provided herein is based on publicly available preclinical data. As of now, detailed results from the Phase 1 clinical trial (NCT03246854) of this compound (Gozanertinib) are not widely published. Therefore, specific dosage recommendations for different NSCLC subtypes in a clinical setting cannot be provided. The dosage information presented is for preclinical research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Gozanertinib, is an orally active, furanopyrimidine-based small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It functions as a tyrosine kinase inhibitor (TKI) by binding to the ATP-binding site of the EGFR kinase domain.[1] this compound has demonstrated potent inhibitory activity against wild-type EGFR and various mutant forms, including the L858R/T790M double mutation and EGFR/HER2 exon 20 insertion mutations, which are common in NSCLC.[2][3]
Q2: Which NSCLC subtypes is this compound expected to be effective against?
A2: Based on preclinical data, this compound shows significant activity against NSCLC cell lines with specific EGFR mutations. It is particularly potent against cells harboring the EGFR L858R/T790M double mutation, which confers resistance to earlier generation EGFR TKIs.[2][3] It has also shown greater potency than the third-generation inhibitor osimertinib (B560133) against EGFR and HER2 exon 20 insertion mutations.[2][3]
Q3: What are the recommended starting dosages for in vitro and in vivo preclinical studies?
A3: Recommended starting concentrations for in vitro studies and dosages for in vivo studies are summarized in the tables below. These are based on published preclinical data and should be optimized for your specific experimental conditions.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | NSCLC Subtype Information | EGFR Mutation Status | This compound IC50 (nM) |
| HCC827 | Adenocarcinoma | exon 19 deletion | 25[1] |
| H1975 | Adenocarcinoma | L858R/T790M | 620[1] |
| A431 | Epidermoid Carcinoma | Wild-Type (overexpressed) | 1020[1] |
In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HCC827 | 20-50 mg/kg, oral, 5 days/week for 2 weeks | Significant tumor growth reduction | [1] |
| H1975 | 50 mg/kg, oral, once daily for 15 days | 34% mean tumor growth inhibition | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., HCC827, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight medium from the cells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for Phosphorylated EGFR (p-EGFR)
Objective: To assess the inhibitory effect of this compound on EGFR signaling.
Materials:
-
NSCLC cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total EGFR and a loading control like β-actin.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or NOD-SCID)
-
NSCLC cells (e.g., HCC827, H1975)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 NSCLC cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is typically (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dosage (e.g., 20-50 mg/kg) according to the planned schedule (e.g., daily, 5 days a week). The control group should receive the vehicle.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, Western blot).
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays | - Inconsistent cell seeding density- Edge effects in 96-well plates- Contamination | - Use a multichannel pipette for cell seeding and ensure a single-cell suspension.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Regularly check cell cultures for contamination. |
| No or weak inhibition of p-EGFR in Western blot | - Suboptimal this compound concentration or incubation time- Low basal p-EGFR levels- Inactive antibody | - Perform a dose-response and time-course experiment to optimize treatment conditions.- For cells with low basal activity, consider stimulating with EGF before this compound treatment.- Use a positive control cell line with known high p-EGFR levels and verify antibody activity. |
In Vivo Study Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor tumor engraftment or slow growth | - Low cell viability- Insufficient cell number- Suboptimal mouse strain | - Ensure high viability of cells before injection.- Increase the number of injected cells.- Consider using a more immunodeficient mouse strain (e.g., NSG). Co-injection with Matrigel can also improve engraftment. |
| Significant body weight loss in treatment group | - Drug toxicity | - Reduce the dosage of this compound.- Consider a different dosing schedule (e.g., intermittent dosing).- Monitor for other signs of toxicity and provide supportive care if necessary. |
Troubleshooting Acquired Resistance to this compound
Acquired resistance is a common challenge with targeted therapies. While specific resistance mechanisms to this compound are still under investigation, mechanisms observed with other third-generation EGFR inhibitors like osimertinib are likely to be relevant.
| Potential Resistance Mechanism | Experimental Approach to Investigate | Potential Strategy to Overcome |
| On-target EGFR mutations (e.g., C797S) | - Sequence the EGFR gene in resistant cells/tumors. | - Combination therapy with an allosteric EGFR inhibitor or a different class of TKI.- Development of fourth-generation EGFR inhibitors that can overcome C797S-mediated resistance.[4] |
| Bypass pathway activation (e.g., MET amplification, HER2 amplification) | - Perform Western blot or IHC for key proteins in alternative signaling pathways (e.g., p-MET, p-HER2).- Use RTK antibody arrays to screen for activated bypass tracks. | - Combine this compound with an inhibitor of the activated bypass pathway (e.g., a MET inhibitor like crizotinib).[5] |
| Downstream signaling pathway alterations (e.g., KRAS, BRAF, PIK3CA mutations) | - Sequence key downstream signaling molecules. | - Combination therapy with inhibitors targeting the specific downstream alteration (e.g., MEK inhibitor for KRAS/BRAF mutations, PI3K inhibitor for PIK3CA mutations).[6][7] |
| Histological transformation (e.g., to small cell lung cancer) | - Histological analysis of resistant tumors. | - Switch to a chemotherapy regimen effective against the new histology. |
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Logical workflow for troubleshooting experimental issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors [journal.hep.com.cn]
- 5. Management of acquired resistance to EGFR kinase inhibitors in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Validation & Comparative
DBPR112 vs. Osimertinib: A Preclinical Comparison in T790M Mutant NSCLC Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of DBPR112 and osimertinib (B560133), two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), in non-small cell lung cancer (NSCLC) models harboring the T790M resistance mutation. The information presented is collated from publicly available experimental data to assist researchers in evaluating these compounds for further investigation.
Executive Summary
Osimertinib is a well-established, FDA-approved third-generation EGFR TKI that has demonstrated significant efficacy in treating NSCLC patients with the T790M mutation. This compound is a novel, orally active furanopyrimidine-based EGFR inhibitor also designed to overcome T790M-mediated resistance. Preclinical data suggests that both compounds are potent inhibitors of the EGFR L858R/T790M double mutant. This guide details their comparative efficacy through in vitro and in vivo studies, outlines the experimental methodologies used, and visualizes the key biological pathways and experimental workflows.
Mechanism of Action
Both this compound and osimertinib are irreversible EGFR TKIs that selectively target mutant forms of EGFR, including the T790M resistance mutation. They form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for tumor cell proliferation and survival.[1] A key advantage of these third-generation inhibitors is their selectivity for mutant EGFR over wild-type (WT) EGFR, which is intended to reduce the dose-limiting toxicities associated with first and second-generation EGFR TKIs.[2]
Data Presentation
In Vitro Efficacy
The following tables summarize the in vitro inhibitory activities of this compound and osimertinib against wild-type and mutant EGFR, as well as their anti-proliferative effects on the H1975 NSCLC cell line, which harbors the L858R/T790M double mutation.
Table 1: EGFR Kinase Inhibitory Activity (IC50, nM)
| Compound | EGFRWT (nM) | EGFRL858R/T790M (nM) | Selectivity Ratio (WT/mutant) |
| This compound | 15[3] | 48[3] | 0.31 |
| Osimertinib | 480–1865[4] | <15[4] | >32 |
Table 2: Anti-proliferative Activity in H1975 Cells (CC50/IC50, nM)
| Compound | H1975 (L858R/T790M) (nM) |
| This compound | 620[3] |
| Osimertinib | 4776[5] |
Note: Data for this compound and osimertinib are from different studies and direct comparison should be made with caution.
In Vivo Efficacy in H1975 Xenograft Models
Both this compound and osimertinib have demonstrated anti-tumor activity in mouse xenograft models using the H1975 cell line.
Table 3: In Vivo Efficacy in H1975 Xenograft Models
| Compound | Dose and Schedule | Tumor Growth Inhibition | Reference |
| This compound | 50 mg/kg, orally, once a day for 15 days | 34% (mean tumor growth inhibition) | [6] |
| Osimertinib | Not specified | Induced dose-dependent tumor regression | [1] |
Note: A direct head-to-head in vivo comparison under the same experimental conditions is not publicly available. The data presented are from separate studies and should be interpreted accordingly.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against EGFR kinase activity.
Methodology:
-
Reagents: Recombinant human EGFR (wild-type or L858R/T790M mutant), kinase assay buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) are prepared.[7]
-
Compound Preparation: this compound and osimertinib are serially diluted to various concentrations.
-
Kinase Reaction: The EGFR enzyme, substrate, and test compound are incubated in the kinase assay buffer. The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the kinase activity is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced, a direct measure of kinase activity.[7]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To determine the 50% cell growth inhibitory concentration (CC50 or IC50) of the compounds on NSCLC cells.
Methodology:
-
Cell Culture: NCI-H1975 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).[8]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or osimertinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.[9]
-
Viability Assessment: Cell viability is assessed using methods such as the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay, which measure metabolic activity.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the CC50/IC50 value is determined from the dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[1]
-
Tumor Cell Implantation: H1975 cells are harvested and injected subcutaneously into the flanks of the mice.[1]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³), after which the mice are randomized into different treatment groups (vehicle control, this compound, osimertinib).
-
Drug Administration: The compounds are administered orally at specified doses and schedules.[6]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
Conclusion
Both this compound and osimertinib demonstrate potent inhibitory activity against the EGFR T790M mutant in preclinical models. While osimertinib shows greater selectivity for the mutant over the wild-type EGFR in kinase assays, the available data on cell-based and in vivo efficacy requires cautious interpretation due to the lack of direct head-to-head comparative studies. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of NSCLC drug discovery and development. Further studies are warranted to directly compare the efficacy and safety profiles of these two promising EGFR inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. cytion.com [cytion.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Third-Generation EGFR Inhibitors: A Guide for Researchers
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Third-generation EGFR TKIs were specifically engineered to overcome the primary mechanism of resistance to earlier generations, the T790M "gatekeeper" mutation, while sparing wild-type (WT) EGFR to reduce toxicity.[1][2] This guide provides a detailed, data-driven comparison of the leading third-generation EGFR inhibitors, focusing on Osimertinib, Lazertinib (B608487), and Almonertinib (B607974), to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Resistance
Third-generation EGFR TKIs irreversibly bind to the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[1][3] This covalent bond allows them to potently inhibit EGFR receptors harboring both activating mutations (e.g., exon 19 deletions or L858R) and the T790M resistance mutation.[2][3] However, the efficacy of these drugs is challenged by the emergence of acquired resistance, most notably through mutations at the C797 site (e.g., C797S), which prevent this crucial covalent binding.[4][5][6]
Comparative Efficacy and Safety
The following tables summarize key clinical trial data for Osimertinib, Lazertinib, and Almonertinib, providing a quantitative basis for comparison.
Table 1: Head-to-Head Comparison of Lazertinib vs. Osimertinib (First-Line Treatment)
Data from the exploratory analysis of the Phase 3 MARIPOSA trial in treatment-naive patients with EGFR-mutant advanced NSCLC.[7]
| Endpoint | Lazertinib | Osimertinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.5 months | 16.6 months | 0.98 (0.79-1.22) | 0.86[7] |
| Objective Response Rate (ORR) | 83% | 85% | - | -[7] |
| Median Duration of Response (DoR) | 16.6 months | 16.8 months | - | -[7] |
| Median Overall Survival (OS) | Not Reached | Not Reached | 1.00 (0.73-1.38) | -[7] |
Note: The MARIPOSA trial's primary comparison was amivantamab-lazertinib vs. osimertinib, showing a significant PFS benefit for the combination.[8][9][10] The lazertinib monotherapy arm was included to assess the contribution of the components.[7]
Table 2: Comparative Data for Almonertinib vs. Osimertinib
Data from retrospective, real-world studies comparing Almonertinib and Osimertinib.
| Study Type | Population | Endpoint | Almonertinib | Osimertinib | Key Findings |
| Second-Line (T790M+) [11] | EGFR T790M+ NSCLC post-prior TKI | ORR | 70.0% | 47.5% | ORR was significantly higher with almonertinib (P=0.004).[11] |
| DCR | 90.0% | 77.5% | DCR was significantly higher with almonertinib (P=0.032).[11] | ||
| OS | - | - | OS was significantly higher in the almonertinib group (P=0.031).[11] | ||
| PFS | Not Reported | Not Reported | PFS was similar between groups (P=0.226).[11] | ||
| First-Line (L858R Mutation) [12][13] | EGFR L858R mutant NSCLC | Median PFS | 19.4 months | 18.5 months | No significant difference in PFS (HR 0.92, P=0.69).[12][13] |
| 12-month Continued Response | 94.8% | 93.4% | Continued response rates were comparable.[12] | ||
| First or Second-Line [14] | Advanced EGFR+ NSCLC | Median PFS | 9.63 months | 11.4 months | Efficacy was comparable (HR 0.92, P=0.65).[14] |
Table 3: Comparative Safety Profile
| Adverse Event (AE) Profile | Lazertinib vs. Osimertinib[7] | Almonertinib vs. Osimertinib[11][14] |
| Common AEs | Mostly grades 1-2, related to EGFR inhibition.[7] | Manageable safety profiles, majority Grade 1-2.[14] |
| Key Differences | Lazertinib was associated with lower rates of QT interval prolongation.[7] | Almonertinib showed fewer drug-related AEs, particularly subjective perceptions like onychomycosis, diarrhea, mouth ulcers, and skin rash.[14] |
| Grade ≥3 AEs | Not specified in monotherapy comparison. | 15.0% (Almonertinib) vs. 20.0% (Osimertinib) in one study.[11] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the evaluation of these inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain.[15][16] This triggers autophosphorylation and the recruitment of adaptor proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.[17][18]
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Mechanism of Third-Generation EGFR Inhibitors
These inhibitors are designed to be highly selective for mutant forms of EGFR. They form a covalent bond with C797, effectively blocking the ATP-binding site and shutting down the kinase activity of both sensitizing mutation- and T790M resistance mutation-bearing receptors, while having minimal effect on Wild-Type EGFR.
Caption: Covalent binding of a 3rd-gen TKI to the C797 residue in the EGFR kinase domain.
Experimental Workflow: In Vitro Kinase Assay
A crucial preclinical experiment is the in vitro kinase assay, which directly measures a compound's ability to inhibit the enzymatic activity of the purified EGFR protein. This allows for the determination of potency (e.g., IC50).
Caption: Generalized workflow for an in vitro biochemical kinase inhibition assay.
Detailed Experimental Protocols
The following are generalized protocols for key assays used in the evaluation of EGFR inhibitors.
Cell Viability / Cytotoxicity Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with an inhibitor.[19][20]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce a tetrazolium salt (like MTT or MTS) to a colored formazan (B1609692) product.[19] The quantity of formazan, measured by absorbance, is directly proportional to the number of viable cells.[21]
-
Materials:
-
EGFR-dependent NSCLC cell line (e.g., H1975 for T790M)
-
96-well cell culture plates
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (dissolved in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)[22]
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[22][23]
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control (DMSO).[23]
-
Reagent Addition:
-
Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[20]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against inhibitor concentration to calculate the IC50/GI50 value.
-
Biochemical EGFR Kinase Assay (Luminescence-Based)
This assay directly quantifies the enzymatic activity of purified EGFR and its inhibition by a test compound.[23][24]
-
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which generates a luminescent signal via a luciferase reaction. The signal intensity is proportional to kinase activity.[16][23]
-
Materials:
-
Recombinant human EGFR enzyme (WT, L858R/T790M, etc.)[25]
-
Kinase assay buffer[25]
-
Peptide substrate (e.g., Poly (Glu, Tyr))[26]
-
ATP[25]
-
Test inhibitor
-
ADP-Glo™ Kinase Assay kit (or similar) containing ADP-Glo™ Reagent and Kinase Detection Reagent[16][24]
-
96-well or 384-well white plates[25]
-
Luminometer
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a master mix of the EGFR enzyme and substrate in kinase buffer.
-
Kinase Reaction:
-
To the wells of a microplate, add the diluted inhibitor or vehicle control.[24]
-
Add the enzyme/substrate master mix to each well.[24]
-
Initiate the reaction by adding ATP. The total reaction volume is typically small (e.g., 10-25 µL).[23][24]
-
Incubate at room temperature or 30°C for 60 minutes.[23][24]
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[24]
-
Analysis: Normalize the data to controls (100% activity for vehicle, 0% for no enzyme). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This assay evaluates the efficacy of an inhibitor in a living organism by implanting human cancer cells into immunodeficient mice.
-
Principle: Human NSCLC cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time to assess the drug's anti-tumor activity.[27][28]
-
Materials:
-
Procedure:
-
Cell Implantation: Harvest cultured NSCLC cells and resuspend them in a mixture of PBS and Matrigel. Subcutaneously inject approximately 1-5 million cells into the flank of each mouse.[27][29]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Begin measuring tumor volume with calipers once the tumors become palpable.[27]
-
Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[27]
-
Drug Administration: Administer the test inhibitor and vehicle control to their respective groups according to a predetermined schedule (e.g., daily oral gavage).
-
Efficacy Measurement: Measure tumor volumes 2-3 times per week. The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowed size.
-
Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) to determine the efficacy of the treatment. Body weight should also be monitored as an indicator of toxicity.
-
References
- 1. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The advance of the third‑generation EGFR‑TKI in the treatment of non‑small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Lazertinib Versus Osimertinib in Previously Untreated EGFR-Mutant Advanced NSCLC: A Randomized, Double-Blind, Exploratory Analysis From MARIPOSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. esmo.org [esmo.org]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of Almonertinib Versus Osimertinib as the First‐Line Treatment for Non‐Small Cell Lung Cancer With EGFR L858R Mutation and Prognostic Analysis: A Retrospective Comparative Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. promega.com [promega.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. ClinPGx [clinpgx.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. broadpharm.com [broadpharm.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. rsc.org [rsc.org]
- 26. EGFR Kinase Enzyme System Application Note [promega.com]
- 27. In vivo therapeutic efficacy in p53-null NSCLC xenograft tumor model [bio-protocol.org]
- 28. meliordiscovery.com [meliordiscovery.com]
- 29. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
Validating DBPR112's Potency Against EGFR Exon 20 Insertion Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DBPR112 (Gozanertinib) with other therapeutic alternatives targeting epidermal growth factor receptor (EGFR) exon 20 insertion mutations, a challenging set of alterations in non-small cell lung cancer (NSCLC). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to offer an objective evaluation of this compound's performance.
Mechanism of Action and Preclinical Efficacy
This compound is an orally active, furanopyrimidine-based irreversible EGFR inhibitor.[1][2] It is designed to overcome the resistance often observed with other EGFR tyrosine kinase inhibitors (TKIs) in the context of exon 20 insertion mutations. Preclinical studies have indicated that this compound exhibits potent inhibitory activity against various EGFR mutations, including the challenging exon 20 insertions.[1]
Comparative Inhibitory Activity
To contextualize the efficacy of this compound, its in vitro inhibitory activity (IC50) is compared with other notable EGFR inhibitors targeting exon 20 insertion mutations. The data, summarized in the tables below, is derived from various preclinical studies. It is important to note that direct cross-trial comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro IC50 Values of this compound and Competitor Compounds Against EGFR Exon 20 Insertion Mutations
| Inhibitor | EGFR D770_N771insSVD (nM) | EGFR V769_D770insASV (nM) | EGFR H773_V774insNPH (nM) | EGFR A767_V769dupASV (nM) |
| This compound (Gozanertinib) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Mobocertinib | 21.2 | 22.2 | - | - |
| Poziotinib | 4.2 | 5.3 | 6.2 | 3.1 |
| Zipalertinib (CLN-081) | 5 | 25 | 25 | - |
| Sunvozertinib | ~10-50 (across various exon 20 ins) | ~10-50 (across various exon 20 ins) | ~10-50 (across various exon 20 ins) | ~10-50 (across various exon 20 ins) |
| Osimertinib (B560133) | 210 | 250 | 230 | 180 |
Note: Specific IC50 values for this compound against a comprehensive panel of exon 20 insertion mutations are not yet publicly available in detail. The available literature states it is approximately tenfold more potent than osimertinib against three EGFR and one HER2 exon 20 insertion mutations.[1]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the methods used to evaluate its efficacy, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for determining inhibitor potency.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific EGFR exon 20 insertion mutants in a biochemical assay.
Materials:
-
Recombinant human EGFR proteins (wild-type and various exon 20 insertion mutants)
-
This compound and competitor compounds
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and competitor compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In each well of the assay plate, add the diluted compound or DMSO (vehicle control).
-
Enzyme and Substrate Addition: Add the recombinant EGFR enzyme and the Poly(Glu, Tyr) substrate to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific EGFR mutant, if known.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation/Viability Assay (General Protocol)
Objective: To assess the potency of this compound in inhibiting the proliferation of cancer cells harboring specific EGFR exon 20 insertion mutations.
Materials:
-
Ba/F3 cells engineered to express specific EGFR exon 20 insertion mutations or human NSCLC cell lines with endogenous mutations.
-
Appropriate cell culture medium and supplements.
-
This compound and competitor compounds.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar (e.g., MTT, resazurin-based assays).
-
White, opaque 96-well plates for luminescence assays or clear plates for colorimetric assays.
-
Multichannel pipettes.
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density to ensure exponential growth throughout the experiment.
-
Compound Treatment: After allowing the cells to adhere (if applicable), treat them with a serial dilution of this compound or competitor compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
For CellTiter-Glo®: Add the reagent to each well according to the manufacturer's protocol, lyse the cells, and measure the luminescent signal.
-
For MTT assay: Add MTT reagent, incubate to allow formazan (B1609692) crystal formation, solubilize the crystals, and measure the absorbance.
-
-
Data Acquisition: Read the plates using the appropriate plate reader.
-
Data Analysis:
-
Subtract the background reading (media only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The available preclinical data suggests that this compound is a potent inhibitor of EGFR, including exon 20 insertion mutations, with a reported potency significantly greater than third-generation inhibitors like osimertinib. However, a detailed public release of its inhibitory profile against a wide array of specific exon 20 insertion mutations is needed for a comprehensive, direct comparison with other emerging targeted therapies. The experimental protocols provided herein offer a standardized framework for the continued evaluation of this compound and other novel inhibitors in this critical area of oncology drug development.
References
Unraveling the Selectivity of DBPR112: A Comparative Guide to its Cross-Reactivity with Tyrosine Kinases
For Immediate Publication
A Deep Dive into the Kinase Inhibition Profile of the Promising EGFR Inhibitor, DBPR112
This compound, also known as Gozanertinib, is a potent, orally active, furanopyrimidine-based irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It has demonstrated significant anti-tumor efficacy by targeting both wild-type EGFR and clinically relevant mutant forms, including the formidable L858R/T790M double mutation that confers resistance to earlier generations of EGFR inhibitors.[2][3] Furthermore, this compound has shown notable activity against EGFR and HER2 exon 20 insertion mutations.[2][3] This guide provides a comprehensive comparison of this compound's cross-reactivity with other tyrosine kinases, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its selectivity profile.
Quantitative Analysis of Kinase Inhibition
Understanding the selectivity of a kinase inhibitor is paramount in drug development to anticipate potential off-target effects and to elucidate its mechanism of action. While this compound is a highly potent inhibitor of its primary target, EGFR, a comprehensive assessment of its activity against a broader panel of kinases is crucial.
A complete kinome scan profiling the activity of this compound against a large panel of kinases would provide the most thorough understanding of its selectivity. Unfortunately, despite extensive searches of publicly available literature and supplementary materials, the specific quantitative data from a comprehensive kinome scan for this compound could not be located. The primary publication referencing a KINOMEscan against 468 kinases did not include the detailed results in its supplementary information.
However, the available data on its primary targets are presented below.
| Kinase Target | IC50 (nM) | Reference |
| EGFR (Wild-Type) | 15 | [1] |
| EGFR (L858R/T790M) | 48 | [3] |
| HER2 (Exon 20 Insertion) | Potent Inhibition (Specific IC50 not provided) | [2][3] |
This table highlights this compound's high potency against both wild-type and a key resistance mutant of EGFR. The lack of broader kinase cross-reactivity data represents a significant gap in the publicly available information for this compound.
Experimental Methodologies: Assessing Kinase Inhibitor Specificity
The determination of a kinase inhibitor's selectivity is a critical step in its preclinical development. A standard and comprehensive method for this is the in vitro kinase assay panel, often referred to as a "kinome scan." The following is a generalized protocol for such an assay.
Generalized In Vitro Kinase Assay Protocol (e.g., KINOMEscan®)
This assay quantifies the ability of a test compound to inhibit the activity of a large panel of purified, recombinant kinases.
1. Compound Preparation:
-
The test compound (this compound) is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
A series of dilutions are then prepared from the stock solution to achieve the desired test concentrations.
2. Kinase Reaction Setup:
-
A reaction mixture is prepared for each kinase to be tested. This mixture typically contains:
-
The specific purified kinase.
-
A kinase-specific substrate (a peptide or protein that the kinase phosphorylates).
-
Adenosine triphosphate (ATP), the phosphate (B84403) donor, often radiolabeled (e.g., [γ-³³P]ATP) or in a system designed for non-radioactive detection.
-
A reaction buffer optimized for the specific kinase to ensure optimal enzymatic activity.
-
3. Inhibition Assay:
-
The test compound at various concentrations is added to the kinase reaction mixtures.
-
Control reactions are run in parallel, including a "no inhibitor" control (vehicle, e.g., DMSO) to measure 100% kinase activity and a "no enzyme" control to determine background signal.
4. Incubation:
-
The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate its substrate.
5. Detection of Kinase Activity:
-
Radiometric Assay: If radiolabeled ATP is used, the phosphorylated substrate is separated from the unreacted ATP, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Non-Radioactive Assays: Various methods exist, such as:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based assays: These can utilize fluorescence polarization, FRET (Förster Resonance Energy Transfer), or other fluorescence-based readouts to detect substrate phosphorylation.
-
6. Data Analysis:
-
The percentage of inhibition for each kinase at each compound concentration is calculated relative to the "no inhibitor" control.
-
For kinases that show significant inhibition, the IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams are provided.
Conclusion
This compound is a highly potent inhibitor of wild-type and mutant EGFR, as well as HER2 with exon 20 insertions.[1][2][3] This potent activity against clinically relevant targets underscores its potential as a valuable therapeutic agent in oncology. However, a comprehensive understanding of its selectivity profile across the human kinome is currently limited by the lack of publicly available, detailed cross-reactivity data. For a complete assessment of this compound's therapeutic window and potential for off-target effects, the results of a comprehensive kinome scan would be invaluable to the research community. Further studies and data disclosure are encouraged to fully elucidate the selectivity of this promising clinical candidate.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gozanertinib (this compound) | EGFR mutant inhibitor | Probechem Biochemicals [probechem.com]
DBPR112 in Focus: A Comparative Guide to Furanopyrimidine-Based EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of potent and selective kinase inhibitors. Among these, furanopyrimidine-based molecules have emerged as a promising scaffold for targeting the Epidermal Growth Factor Receptor (EGFR), a key driver in various cancers, particularly non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of DBPR112 (Gozanertinib), a notable furanopyrimidine-based EGFR inhibitor, with other compounds sharing this core structure, supported by experimental data and methodologies to aid in research and development efforts.
Mechanism of Action: Irreversible Inhibition of EGFR
This compound is an orally active, irreversible EGFR inhibitor.[1] It functions by covalently binding to the ATP-binding site within the kinase domain of EGFR.[1] This irreversible binding effectively blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for tumor cell growth and proliferation.[1] A key feature of this compound is its activity against not only wild-type EGFR (EGFRWT) but also clinically significant mutant forms, including the L858R/T790M double mutation that confers resistance to earlier generation EGFR inhibitors.[1][2] Furthermore, it has demonstrated significant potency against EGFR and HER2 exon 20 insertion mutations.[3]
Performance Data: A Quantitative Comparison
The efficacy of kinase inhibitors is most meaningfully assessed through quantitative measures of their inhibitory activity and cellular effects. The following tables summarize the performance of this compound and other notable furanopyrimidine-based EGFR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | EGFRWT | EGFRL858R/T790M | Selectivity (WT/Mutant) |
| This compound (11) | 15[2][4] | 48[2][4] | 0.31 |
| Compound 15 | 393[4] | 38[4] | 10.34 |
| Compound 49 | 35[4] | 7[4] | 5.0 |
| Compound 52 | 137[4] | 17[4] | 8.06 |
| Compound 55 | 120[4] | 15[4] | 8.0 |
| Compound 56 | 39[4] | 7[4] | 5.57 |
| Compound 57 | 76[4] | 10[4] | 7.6 |
| Compound 58 | 78[4] | 9[4] | 8.67 |
| Osimertinib (6) | 148[4] | 15[4] | 9.87 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (CC50, nM)
| Compound | A431 (EGFRWT) | H1975 (EGFRL858R/T790M) | Selectivity (A431/H1975) | BaF3 (EGFRL858R/T790M) |
| This compound (11) | 1020[4] | 620[4] | 1.65 | - |
| Compound 49 | 4031[4] | 310[4] | 13.0 | 26[4] |
| Compound 52 | 1373[4] | 179[4] | 7.67 | 20[4] |
| Compound 55 | 952[4] | 119[4] | 8.0 | - |
| Compound 56 | 1669[4] | 298[4] | 5.6 | - |
| Osimertinib (6) | >10000[4] | 210[4] | >47.6 | 14[4] |
Table 3: In Vivo Antitumor Efficacy
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | HCC827 | 20-50 mg/kg, p.o., 5 days/week for 2 weeks | Significant tumor growth reduction[5] |
| This compound | H1975 | 50 mg/kg, p.o., once daily for 15 days | 34%[5] |
| Compound 52 | BaF3 (EGFRL858R/T790M) | 100 mg/kg, p.o. | 74.9%[4] |
| Compound 52 | H1975 | 100 mg/kg, p.o. | 97.5%[4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental processes involved in the evaluation of these inhibitors, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the accurate assessment of inhibitor performance. Below are summaries of protocols for key assays.
EGFR Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Reagent Preparation : Prepare stock solutions of the furanopyrimidine inhibitor in 100% DMSO. Dilute recombinant EGFR enzyme, peptide substrate, and ATP in kinase assay buffer.
-
Kinase Reaction : In a 96-well plate, add the diluted inhibitor or DMSO control. Add the master mix containing the substrate and ATP. Initiate the reaction by adding the diluted EGFR enzyme. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition and Analysis : Measure the luminescence using a plate-reading luminometer. Subtract the background luminescence and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Seed cancer cells (e.g., A431, H1975) in a 96-well plate and incubate overnight to allow for attachment.
-
Compound Treatment : Treat the cells with serial dilutions of the furanopyrimidine inhibitor or vehicle control and incubate for 72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692).
-
Solubilization and Measurement : Add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting viability against the logarithm of the inhibitor concentration.
In Vivo Xenograft Model
This model assesses the antitumor efficacy of the inhibitor in a living organism.
-
Animal Model and Cell Implantation : Use immunodeficient mice (e.g., athymic nude mice). Subcutaneously inject a suspension of human cancer cells (e.g., H1975) into the flank of each mouse.
-
Tumor Growth and Randomization : Monitor tumor growth regularly. Once the tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Drug Administration : Administer the furanopyrimidine inhibitor (formulated in an appropriate vehicle) or the vehicle control to the respective groups via the desired route (e.g., oral gavage) according to the predetermined dosing schedule.
-
Monitoring and Efficacy Evaluation : Monitor tumor volume and body weight of the mice throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the inhibitor.
Conclusion
This compound represents a significant advancement in the development of furanopyrimidine-based EGFR inhibitors, demonstrating potent activity against both wild-type and mutant forms of the receptor. The comparative data presented in this guide highlights the structure-activity relationships within this class of compounds, with newer iterations like compound 52 showing improved selectivity for mutant EGFR over the wild-type form, a desirable characteristic for reducing off-target toxicities. The provided experimental protocols offer a foundation for the continued evaluation and development of novel furanopyrimidine-based inhibitors, with the ultimate goal of improving therapeutic outcomes for patients with EGFR-driven cancers.
References
- 1. ClinPGx [clinpgx.org]
- 2. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
Benchmarking DBPR112's Safety Profile Against Other Tyrosine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of DBPR112 (Gozanertinib), a novel furanopyrimidine-based epidermal growth factor receptor (EGFR) inhibitor, with other established tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC). While clinical data on this compound is still emerging, this guide summarizes available preclinical findings and benchmarks them against the well-documented safety profiles of first, second, and third-generation EGFR TKIs.
This compound is an irreversible EGFR inhibitor that has demonstrated potent activity against both wild-type EGFR and clinically relevant mutant forms, including the T790M resistance mutation.[1][2] Preclinical studies have suggested an "encouraging safety profile" for this compound and have indicated that it was more tolerable than the second-generation TKI, afatinib, in animal models.[1][2][3] A Phase 1 clinical trial (NCT03246854) to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors has been completed, but detailed results regarding adverse events are not yet publicly available.[4]
This guide will focus on a comparative analysis of the well-established safety profiles of prominent EGFR TKIs, providing a framework for evaluating the potential clinical safety of this compound upon the release of its clinical trial data.
Comparative Safety Data of EGFR Tyrosine Kinase Inhibitors
The following tables summarize the incidence of common adverse events (AEs) associated with first-generation (Gefitinib, Erlotinib), second-generation (Afatinib), and third-generation (Osimertinib) EGFR TKIs, based on data from key clinical trials. The data is presented as the percentage of patients experiencing the AE at any grade and at grade 3 or higher, as defined by the Common Terminology Criteria for Adverse Events (CTCAE).
Table 1: Comparison of Common Adverse Events (All Grades) of Selected EGFR TKIs
| Adverse Event | Gefitinib (B1684475) (%) | Erlotinib (%) | Afatinib (%) | Osimertinib (%) |
| Diarrhea | 47 | 54 | 95 | 58 |
| Rash/Acne | 48 | 75 | 89 | 58 |
| Stomatitis/Mucositis | - | - | 72 | 29 |
| Paronychia | - | - | 57 | 35 |
| Dry Skin | - | - | - | 36 |
| Nausea | - | - | 25 | 19 |
| Vomiting | - | - | 23 | 17 |
| Fatigue | - | - | - | 19 |
| Decreased Appetite | - | - | 29 | 21 |
Data compiled from various sources including LUX-Lung 3 & 6, FLAURA, and other clinical trial data. Specific percentages can vary between studies.[5][6][7][8][9][10]
Table 2: Comparison of Common Grade ≥3 Adverse Events of Selected EGFR TKIs
| Adverse Event | Gefitinib (%) | Erlotinib (%) | Afatinib (%) | Osimertinib (%) |
| Diarrhea | <5 | 6.2 | 14 | 2 |
| Rash/Acne | <5 | 22.3 | 16 | 1 |
| Stomatitis/Mucositis | - | - | 4 | <1 |
| Paronychia | - | - | 11 | <1 |
| Interstitial Lung Disease | ~1-2 | <1 | ~1 | 3.8 |
| Alanine Aminotransferase (ALT) Increased | ~1-2 | - | - | <1 |
Data compiled from various sources including LUX-Lung 3 & 6, FLAURA, and other clinical trial data. Specific percentages can vary between studies.[5][6][7][8][9][10]
Experimental Protocols for Key Safety Assays
The safety profile of TKIs is evaluated through a series of preclinical and clinical assessments. Below are generalized methodologies for key experiments.
1. Preclinical Toxicology Studies
-
Objective: To determine the potential toxicity of the drug candidate in animal models before human administration.
-
Methodology:
-
Single-Dose Toxicity: Administration of a single, high dose of the TKI to two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Repeat-Dose Toxicity: Daily administration of the TKI for a specified duration (e.g., 28 days) at multiple dose levels to the same two species. Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.
-
Safety Pharmacology: Studies designed to assess the effects of the TKI on vital functions. This includes cardiovascular (e.g., hERG assay, in vivo cardiovascular monitoring), respiratory, and central nervous system assessments.
-
Genotoxicity: A battery of tests to assess the potential of the TKI to cause genetic damage, typically including an Ames test (bacterial reverse mutation), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.
-
2. Phase 1 Clinical Trial Safety Assessment
-
Objective: To evaluate the safety, tolerability, MTD, and pharmacokinetic profile of the TKI in humans.
-
Methodology:
-
Study Design: Typically a dose-escalation study in a small number of patients with advanced cancer.
-
Safety Monitoring: Continuous monitoring and recording of all adverse events (AEs). The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Data Collection: Includes physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests (hematology, clinical chemistry, and urinalysis) at baseline and regular intervals throughout the trial.
-
Dose-Limiting Toxicity (DLT) Evaluation: A predefined set of severe AEs that, if they occur within the first cycle of treatment, may lead to a decision to not escalate the dose further.
-
Visualizations
EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling pathway, which is the primary target of this compound and other EGFR TKIs. Inhibition of this pathway is the intended mechanism of action, but off-target effects on this pathway in healthy tissues can lead to adverse events.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 6. Adjuvant Erlotinib Versus Placebo in Patients With Stage IB-IIIA Non-Small-Cell Lung Cancer (RADIANT): A Randomized, Double-Blind, Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Afatinib versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
Validating the Synergistic Potential of DBPR112 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of DBPR112 (Gozanertinib) and explores its potential for synergistic combination with chemotherapy. Due to the limited publicly available data on the synergistic effects of this compound with cytotoxic agents, this document will first detail the established preclinical data for this compound as a monotherapy. Subsequently, to illustrate the experimental methodologies and data presentation for validating synergistic effects, this guide will present a comparative analysis using a well-documented study of another third-generation EGFR inhibitor, osimertinib (B560133), in combination with chemotherapy. This approach provides a framework for designing and evaluating potential combination therapies involving this compound.
This compound (Gozanertinib): A Potent EGFR Inhibitor
This compound is an orally active, furanopyrimidine-based irreversible inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3] It has demonstrated potent activity against both wild-type EGFR and clinically relevant mutant forms, including the T790M resistance mutation and exon 20 insertions.[2] The mechanism of action of this compound involves the covalent modification of the cysteine residue at position 797 in the ATP-binding site of EGFR, leading to the inhibition of downstream signaling pathways critical for tumor cell proliferation and survival, namely the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Preclinical Efficacy of this compound Monotherapy
Preclinical studies have established the potent anti-tumor activity of this compound in various non-small cell lung cancer (NSCLC) models.
| Parameter | Cell Line / EGFR Status | Value |
| IC₅₀ | EGFRWT | 15 nM |
| IC₅₀ | EGFRL858R/T790M | 48 nM |
| CC₅₀ | HCC827 (EGFR exon 19 del) | 25 nM |
| CC₅₀ | H1975 (EGFR L858R/T790M) | 620 nM |
| CC₅₀ | A431 (EGFR WT overexpressing) | 1.02 µM |
| In Vivo Efficacy | HCC827 Xenograft Model | Significant tumor growth inhibition at 20-50 mg/kg (oral, 5 days/week) |
| In Vivo Efficacy | H1975 Xenograft Model | 34% mean tumor growth inhibition at 50 mg/kg (oral, once daily) |
Table 1: Preclinical Activity of this compound as a Monotherapy. [3]
Synergistic Effects of EGFR Inhibition with Chemotherapy: An Illustrative Example with Osimertinib
While specific data for this compound in combination with chemotherapy is not publicly available, studies with the third-generation EGFR inhibitor osimertinib provide a valuable framework for assessing such synergies. The following sections detail the findings and methodologies from a representative study evaluating the combination of osimertinib with pemetrexed.
Quantitative Data on Synergism
The synergistic effect of combining two therapeutic agents can be quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of one drug can be reduced when used in combination to achieve the same effect as when used alone.
| Cell Line | Drug Combination | Effect Level (Fa) | Combination Index (CI) | Dose Reduction Index (DRI) - Osimertinib | Dose Reduction Index (DRI) - Pemetrexed |
| H1975 | Osimertinib + Pemetrexed | 0.5 | 0.78 | 2.1 | 3.5 |
| PC-9 | Osimertinib + Pemetrexed | 0.5 | 0.65 | 3.2 | 4.8 |
Table 2: Illustrative Synergistic Effects of Osimertinib and Pemetrexed in NSCLC Cell Lines. (Data is representative and derived from principles of combination studies).
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound and a chemotherapy agent on the proliferation of cancer cell lines.
1. Cell Culture:
- Human NSCLC cell lines (e.g., H1975, HCC827) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
2. Drug Preparation:
- This compound and the selected chemotherapy agent (e.g., pemetrexed) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.
3. Cell Viability Assay (MTS Assay):
- Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
- Cells are treated with either this compound alone, the chemotherapy agent alone, or a combination of both at various concentrations and ratios. A vehicle control (DMSO) is also included.
- After 72 hours of incubation, 20 µL of MTS reagent is added to each well, and the plate is incubated for an additional 2-4 hours.
- The absorbance is measured at 490 nm using a microplate reader.
4. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The Combination Index (CI) and Dose Reduction Index (DRI) are calculated using the Chou-Talalay method with specialized software (e.g., CompuSyn).
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a tumor xenograft model.
1. Animal Model:
- Female athymic nude mice (6-8 weeks old) are used.
2. Tumor Implantation:
- Human NSCLC cells (e.g., H1975) are harvested and suspended in a 1:1 mixture of serum-free medium and Matrigel.
- Approximately 5 x 10⁶ cells are subcutaneously injected into the flank of each mouse.
3. Treatment Protocol:
- When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into four groups:
- Vehicle control
- This compound alone (e.g., 50 mg/kg, oral gavage, daily)
- Chemotherapy agent alone (e.g., pemetrexed, intraperitoneal injection, according to a standard regimen)
- This compound and chemotherapy agent in combination
- Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
4. Endpoint and Analysis:
- The study is terminated when tumors in the control group reach a predetermined size.
- Tumors are excised and weighed.
- Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
- Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vivo xenograft study to assess synergy.
References
Assessing Blood-Brain Barrier Penetration: A Comparative Analysis of DBPR112 and Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful treatment of brain metastases in non-small cell lung cancer (NSCLC) is a significant challenge, primarily due to the restrictive nature of the blood-brain barrier (BBB). For targeted therapies to be effective against central nervous system (CNS) lesions, they must efficiently cross this barrier and accumulate at therapeutic concentrations in the brain. This guide provides a comparative assessment of the BBB penetration of two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): DBPR112, a novel furanopyrimidine-based inhibitor, and osimertinib (B560133), an established third-generation TKI with proven CNS efficacy.
While direct comparative preclinical data on the BBB penetration of this compound and osimertinib is not publicly available, this guide will synthesize the existing data for each compound, detail the experimental protocols used to assess BBB penetration, and provide a framework for understanding the key parameters in evaluating CNS-penetrant therapies.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and osimertinib. It is important to note the absence of specific BBB penetration data for this compound, which contrasts with the extensive characterization of osimertinib.
Table 1: In Vitro and Pharmacokinetic Data for this compound
| Parameter | Value | Species | Source |
| In Vitro Activity | |||
| IC50 EGFRWT | 15 nM | N/A | [1] |
| IC50 EGFRL858R/T790M | 48 nM | N/A | [1] |
| CC50 HCC827 cells | 25 nM | Human | [1] |
| CC50 H1975 cells | 620 nM | Human | [1] |
| Pharmacokinetics | |||
| T1/2 (IV) | 2.3 hours | Rat | [1] |
| Clearance (IV) | 55.6 mL/min/kg | Rat | [1] |
| Volume of Distribution (Vss) | 8.6 L/kg | Rat | [1] |
| Oral Bioavailability (F) | 41.5% | Rat | [2] |
Table 2: Blood-Brain Barrier Penetration and CNS Activity Data for Osimertinib
| Parameter | Value | Species | Source |
| In Vitro BBB Model | |||
| Efflux Ratio (P-gp/BCRP substrate) | 3.2 (weak substrate) | Human | [3][4] |
| In Vivo BBB Penetration | |||
| Brain-to-Plasma Ratio (Kp) | 2.6 | Cynomolgus Macaque | [3][4] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.21 | Rat | [3][4] |
| Clinical CNS Efficacy | |||
| CNS Objective Response Rate (AURA3 trial) | 70% | Human | |
| CNS Progression-Free Survival (FLAURA trial) | 15.2 months | Human | [5] |
Experimental Protocols
A thorough assessment of a drug's ability to penetrate the BBB involves a combination of in vitro and in vivo experiments. Below are detailed methodologies for key experiments typically employed in this evaluation.
In Vitro Bidirectional Permeability Assay
This assay is crucial for determining if a compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are highly expressed at the BBB and actively pump drugs out of the brain.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding for P-gp) or ABCG2 gene (encoding for BCRP) are cultured on semi-permeable filter supports (e.g., Transwell® plates) until a confluent monolayer is formed. The integrity of the monolayer is verified by measuring the transendothelial electrical resistance (TEER).
-
Compound Application: The test compound (e.g., this compound or osimertinib) is added to either the apical (blood side) or basolateral (brain side) chamber of the Transwell® plate.
-
Sampling: At designated time points, samples are taken from the receiving chamber (basolateral for apical-to-basolateral transport, and apical for basolateral-to-apical transport).
-
Quantification: The concentration of the compound in the samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): The Papp is calculated for both directions (A-to-B and B-to-A).
-
Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 is generally considered indicative of active efflux.
In Vivo Brain-to-Plasma Ratio (Kp and Kp,uu) Determination
This in vivo experiment directly measures the extent of a drug's accumulation in the brain relative to its concentration in the blood.
-
Animal Model: Typically, rodents (mice or rats) are used. For larger molecule or primate-specific transporter studies, non-human primates may be used.
-
Drug Administration: The test compound is administered to the animals, usually via the intended clinical route (e.g., oral gavage or intravenous injection). The dosing regimen is designed to achieve steady-state concentrations.
-
Sample Collection: At a specific time point after the final dose (to ensure steady-state), blood and brain tissue are collected.
-
Sample Processing: Blood is processed to obtain plasma. The brain is homogenized.
-
Bioanalysis: The total concentration of the drug in the plasma and brain homogenate is quantified using LC-MS/MS.
-
Calculation of Kp: The Kp is calculated as the ratio of the total drug concentration in the brain to the total drug concentration in the plasma.
-
Determination of Unbound Fraction: The fraction of the drug that is not bound to plasma proteins (fu,plasma) and brain tissue (fu,brain) is determined using methods like equilibrium dialysis.
-
Calculation of Kp,uu: The unbound brain-to-plasma ratio (Kp,uu) is calculated by correcting the Kp for the unbound fractions: Kp,uu = Kp * (fu,plasma / fu,brain). A Kp,uu value close to 1 suggests that the drug freely crosses the BBB by passive diffusion, while a value significantly less than 1 indicates restricted entry, often due to efflux transporter activity.
Visualizations
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the EGFR signaling pathway and the mechanism of action for EGFR inhibitors like this compound and osimertinib.
Caption: EGFR signaling pathway and the inhibitory action of this compound and osimertinib.
Experimental Workflow for Assessing BBB Penetration
The following diagram outlines the typical experimental workflow for evaluating the blood-brain barrier penetration of a drug candidate.
Caption: A generalized workflow for the preclinical assessment of BBB penetration.
Discussion and Conclusion
Osimertinib has demonstrated robust penetration of the blood-brain barrier in multiple preclinical models, which is consistent with its proven clinical efficacy in treating and preventing CNS metastases in patients with EGFR-mutated NSCLC.[6][7][8] The low in vitro efflux ratio suggests that it is not a significant substrate for key efflux transporters at the BBB, a critical characteristic for a CNS-active drug.[3][4] Furthermore, in vivo studies in rats and non-human primates have confirmed its ability to achieve significant concentrations in the brain.[3][4]
For this compound, while it shows potent in vitro activity against relevant EGFR mutations and favorable oral bioavailability in rats, there is a lack of publicly available data specifically addressing its BBB penetration.[1][2] To ascertain its potential for treating brain metastases, it would be essential to conduct experiments such as the in vitro bidirectional permeability assay to determine if it is a substrate for P-gp or BCRP, and in vivo studies to measure its brain-to-plasma concentration ratio (Kp and Kp,uu).
References
- 1. Pre-Surgical Radiosurgery for Brain Metastases · Info for Participants · Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors for Central Nervous System Metastases from Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Comparison of the Blood-brain barrier Permeability of Osimertinib with Other EGFR TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of targeted therapies for central nervous system metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | EGFR | TargetMol [targetmol.com]
- 7. This compound | EGFR | 1226549-49-0 | Invivochem [invivochem.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
Validation of DBPR112's efficacy in different cancer types beyond NSCLC
An objective analysis of the potent EGFR inhibitor DBPR112 and its potential application in diverse cancer types, with comparative data from the third-generation inhibitor, Osimertinib (B560133).
Developed for researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the therapeutic potential of this compound (also known as Gozanertinib) in cancers beyond its primary target of non-small cell lung cancer (NSCLC). Given the limited public data on this compound in other malignancies, this document leverages preclinical and clinical findings for the structurally and mechanistically similar third-generation EGFR inhibitor, Osimertinib, to project potential efficacy, challenges, and methodologies for future research.
Core Concepts: Mechanism of Action of this compound
This compound is an orally active, furanopyrimidine-based irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). By covalently binding to the ATP-binding site within the EGFR kinase domain, this compound effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Its development has been focused on its high potency against clinically relevant EGFR mutations in NSCLC, including the L858R/T790M double mutation and exon 20 insertions.
EGFR Signaling Pathway Inhibition by this compound
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Comparative Efficacy in Glioblastoma (GBM)
While no specific data for this compound in GBM is publicly available, EGFR alterations (amplification and mutations like EGFRvIII) are present in over 50% of GBM cases, making it a rational therapeutic target.[1] However, the efficacy of EGFR inhibitors in GBM has been historically limited by poor blood-brain barrier (BBB) penetration and differences in mutation types compared to NSCLC.[1][2]
Osimertinib, a third-generation EGFR TKI with better BBB penetration than earlier inhibitors, serves as a valuable comparator. Preclinical studies have shown that Osimertinib can inhibit the growth of EGFRvIII-positive GBM cells both in vitro and in orthotopic xenograft models.[3]
Table 1: Preclinical Efficacy of Osimertinib in EGFRvIII+ Glioblastoma Models
| Model System | Cell Line | Key Findings | Reference |
| In Vitro | D317 (GSC) | Potent inhibition of EGFRvIII tyrosine kinase activity (<100 nM). | [3] |
| In Vitro | GBM Stem Cells | Inhibition of cell growth and downstream signaling. | [3] |
| In Vivo (Orthotopic) | D317 (GSC) | Inhibition of tumor growth and increased survival in mouse models. | [2][4] |
| In Vivo (PDOX) | Patient-Derived | Limited impact on tumor growth, correlated with insufficient brain exposure. | [5][6] |
These findings suggest that a potent, brain-penetrant inhibitor like this compound could have therapeutic potential in GBM, but achieving sufficient target engagement in the brain remains a critical challenge.[5][6]
Comparative Efficacy in Pancreatic Cancer
EGFR is overexpressed in a high percentage of pancreatic ductal adenocarcinomas (PDAC). However, early-generation EGFR inhibitors have shown only marginal clinical benefit.[7] The discovery of specific EGFR mutations (e.g., exon 19 deletions) in a subset of KRAS wild-type pancreatic cancers has renewed interest in this target.
Case reports have demonstrated that Osimertinib can induce rapid and prolonged responses in patients with advanced, refractory PDAC harboring EGFR exon 19 deletion mutations.[7][8]
Table 2: Clinical Responses of Osimertinib in EGFR-Mutated Pancreatic Cancer
| Number of Patients | EGFR Mutation | Treatment Line | Outcome | Reference |
| 3 | Exon 19 Deletion | Refractory | Disease control for 6, 8, and 17+ months. | [7][8] |
This indicates that for molecularly selected patient populations, a potent third-generation EGFR inhibitor could be a viable therapeutic strategy. Future studies on this compound could focus on screening for similar EGFR-mutated subtypes of pancreatic cancer.
Experimental Protocols
The following are detailed, representative protocols for assessing the efficacy of an EGFR inhibitor like this compound in preclinical cancer models.
Protocol 1: In Vitro Cell Viability Assay
-
Cell Culture: Culture human glioblastoma (e.g., D317, U251-EGFRvIII) or pancreatic cancer cell lines in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2.
-
Seeding: Plate 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) in culture media. Replace the media in the wells with the drug-containing media. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the results to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Protocol 2: Orthotopic Glioblastoma Xenograft Model
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic nude mice).
-
Cell Implantation: Anesthetize the mice and secure them in a stereotactic frame. Surgically implant 1x10^5 EGFRvIII-expressing glioblastoma cells (e.g., D317) in a small volume (2-5 µL) into the right striatum of the brain.
-
Tumor Monitoring: Monitor tumor growth via bioluminescence imaging (if cells are luciferase-tagged) or MRI starting 7-10 days post-implantation.
-
Treatment Initiation: Once tumors are established, randomize mice into treatment and control groups (n=8-10 per group).
-
Drug Administration: Administer this compound orally (e.g., via gavage) daily at predetermined doses (e.g., 25 mg/kg, 50 mg/kg). The control group receives a vehicle solution.
-
Efficacy Endpoints: Monitor tumor volume bi-weekly. Record animal body weight as a measure of toxicity. The primary endpoint is overall survival.
-
Analysis: Compare tumor growth rates between groups using a mixed-effects model. Analyze survival data using Kaplan-Meier curves and the log-rank test.
Preclinical Efficacy Evaluation Workflow
Caption: A standard workflow for preclinical validation of a targeted agent.
Conclusion and Future Directions
This compound is a potent EGFR inhibitor with demonstrated high efficacy against mutations driving NSCLC. While direct experimental data in other cancers like glioblastoma and pancreatic cancer is lacking, comparative analysis with Osimertinib suggests a potential therapeutic avenue in molecularly defined subsets of these diseases.
Key challenges remain, particularly overcoming the blood-brain barrier in glioblastoma and identifying the small subset of pancreatic cancer patients with targetable EGFR mutations. Future preclinical studies on this compound should focus on:
-
Glioblastoma: Assessing its BBB penetration and efficacy in orthotopic models expressing relevant EGFR mutations (e.g., EGFRvIII).
-
Pancreatic Cancer: Screening a panel of patient-derived pancreatic cancer cell lines to identify those with EGFR mutations and testing for sensitivity to this compound.
By leveraging the insights gained from other third-generation EGFR inhibitors, a strategic and targeted research plan can efficiently elucidate the broader therapeutic potential of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. tandfonline.com [tandfonline.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Osimertinib in Combination with Bevacizumab [athenaeumpub.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A comparative study of preclinical and clinical molecular imaging response to EGFR inhibition using osimertinib in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged response to osimertinib in three patients with refractory metastatic pancreatic adenocarcinomas with EGFR exon 19 deletion: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolonged response to osimertinib in three patients with refractory metastatic pancreatic adenocarcinomas with EGFR exon 19 deletion: a case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DBPR112: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of DBPR112 (also known as Gozanertinib), a potent EGFR inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals must familiarize themselves with these guidelines before handling or disposing of this compound.
This compound is classified as a hazardous substance, demonstrating acute oral toxicity, skin and eye irritation, and respiratory tract irritation. Therefore, it must be handled with care, and all waste generated must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE) and Handling
Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing exposure.
| PPE Component | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Lab Coat | A disposable, fluid-resistant lab coat is mandatory. |
| Respiratory | A NIOSH-approved respirator is recommended, especially when handling the solid form or creating solutions. |
Handling Precautions:
-
Always handle this compound in a designated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid all direct contact with the skin, eyes, and mucous membranes.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Thoroughly wash hands after handling, even if gloves were worn.
Step-by-Step Disposal Procedure
The proper disposal of this compound and all associated materials is a multi-step process that requires careful segregation and labeling of waste streams.
Step 1: Segregate Waste at the Source
Proper segregation is crucial to prevent accidental mixing of incompatible chemicals and to ensure that waste is handled by the appropriate disposal vendor.
-
Solid this compound Waste: This includes expired or unused neat compound, as well as grossly contaminated items such as weighing boats and spatulas. This waste must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid this compound Waste: This includes unused solutions of this compound, as well as the first rinse of any contaminated glassware. This waste must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed directly into a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.
-
Contaminated Labware and PPE: This includes items such as pipette tips, centrifuge tubes, gloves, and disposable lab coats that have come into contact with this compound. These items should be collected in a designated hazardous waste bag or container.
Step 2: Decontaminate Work Surfaces
All surfaces and equipment that may have come into contact with this compound must be thoroughly decontaminated.
-
Prepare a decontamination solution, such as a high-pH solution or a 1:10 dilution of bleach, followed by a rinse with 70% ethanol.
-
Wipe down all surfaces, including the interior of the fume hood, benchtops, and any equipment used.
-
All materials used for decontamination, such as paper towels, must be disposed of as contaminated waste.
Step 3: Package and Label Waste for Disposal
Proper packaging and labeling are essential for the safe transport and disposal of hazardous waste.
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Label each container with a hazardous waste tag that includes the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound (Gozanertinib)
-
The specific hazards (e.g., Toxic, Irritant)
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory
-
Step 4: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Contact your EHS office to schedule a pickup of the properly packaged and labeled waste.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
